2,6-Dimethylmorpholine-4-sulfonyl chloride
Description
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Properties
IUPAC Name |
2,6-dimethylmorpholine-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S/c1-5-3-8(12(7,9)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHUKINMPIUAFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585517 | |
| Record name | 2,6-Dimethylmorpholine-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919026-20-3 | |
| Record name | 2,6-Dimethylmorpholine-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,6-Dimethylmorpholine-4-sulfonyl chloride (CAS No. 919026-20-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,6-Dimethylmorpholine-4-sulfonyl chloride, a key building block in synthetic and medicinal chemistry. This document consolidates its chemical and physical properties, safety information, synthesis, and reactivity, with a particular focus on its application in the development of novel sulfonamide derivatives for the pharmaceutical industry.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] It is recognized by the CAS Number 919026-20-3.[1][2][3][4] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 919026-20-3 | [1][2][3][4] |
| Molecular Formula | C₆H₁₂ClNO₃S | [1][2][3] |
| Molecular Weight | 213.68 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Purity | >98% | [1] |
| Melting Point | 95-99 °C | [1] |
| Density | 1.32 g/cm³ | [1] |
| Solubility | Soluble in polar organic solvents, reacts with water. | [1] |
Safety and Handling
This compound is classified as an irritant.[2] The following hazard and precautionary statements are associated with this chemical:
-
Hazard Statements:
-
Precautionary Statements:
It is stable under recommended storage conditions but is sensitive to moisture.[1] It should be stored in a cool, dry place in an airtight container, protected from moisture.[1]
Synthesis and Reactivity
This compound serves as a crucial intermediate for organic synthesis, particularly in the preparation of sulfonamides and other pharmaceutical intermediates.[1]
Synthesis of this compound
A general and adaptable protocol for the synthesis of N-sulfonyl chlorides from their corresponding secondary amines involves the reaction with sulfuryl chloride in an inert solvent. The following is a representative experimental protocol adapted for the synthesis of the title compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-Dimethylmorpholine
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Round bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2,6-dimethylmorpholine in anhydrous dichloromethane and cool the solution in an ice bath.
-
Slowly add sulfuryl chloride to the cooled dichloromethane solution.
-
Add triethylamine to the reaction mixture and stir at room temperature for approximately 2 hours.
-
Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), dilute the mixture with chloroform.
-
Wash the organic phase sequentially with ice water.
-
Separate the organic phase and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound.
This protocol is adapted from a similar synthesis of morpholine-4-sulfonyl chloride and may require optimization for this specific derivative.[5]
Caption: Synthesis workflow for this compound.
Reaction with Primary Amines to Form Sulfonamides
The primary application of this compound is in the synthesis of N-substituted sulfonamides. This reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride.[6]
Experimental Protocol: General Synthesis of N-Aryl/Alkyl-2,6-dimethylmorpholine-4-sulfonamides
Materials:
-
This compound
-
Primary amine (aliphatic or aromatic)
-
Anhydrous dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (as a base)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Round bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 - 1.2 equivalents) in anhydrous dichloromethane.
-
Add anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-substituted-2,6-dimethylmorpholine-4-sulfonamide.
This is a general protocol and may require optimization for specific primary amines.[6]
Caption: Reaction mechanism for sulfonamide formation.
Applications in Drug Development
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved and experimental drugs.[7][8] Its inclusion often confers favorable physicochemical, biological, and metabolic properties.[8] Similarly, the sulfonamide functional group is a cornerstone of many therapeutic agents, exhibiting a wide array of biological activities including antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[9][10][11]
Derivatives of this compound, namely the corresponding sulfonamides, are therefore of significant interest in drug discovery. These compounds are being investigated for a variety of pharmacological activities. Morpholine-containing compounds have shown potential as anticancer, anti-inflammatory, antiviral, anticonvulsant, antihyperlipidemic, antioxidant, and antimicrobial agents.[7]
While specific signaling pathways for 2,6-dimethylmorpholine-4-sulfonamides are not extensively documented, sulfonamides are known to act on various molecular targets. For instance, some sulfonamides function as carbonic anhydrase inhibitors.[9] The general structure of these derivatives suggests potential interactions with a range of biological targets, making them attractive candidates for further investigation in various therapeutic areas.
Caption: Potential applications of this compound derivatives.
References
- 1. This compound at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Hit2Lead | 2,6-dimethyl-4-morpholinesulfonyl chloride | CAS# 919026-20-3 | MFCD08444962 | BB-4029130 [hit2lead.com]
- 5. MORPHOLINE-4-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylmorpholine-4-sulfonyl chloride
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,6-Dimethylmorpholine-4-sulfonyl chloride. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity and Structure
This compound is a chemical compound used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and for pharmaceutical research.[1]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 213.68 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 95-99 °C | [1] |
| Density | 1.32 g/cm³ | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in polar organic solvents; reacts with water. | [1] |
| Odor | Slight characteristic odor | [1] |
| Stability | Stable under recommended storage conditions; sensitive to moisture. | [1] |
| Storage | Store in a cool, dry place in an airtight container, protected from moisture. | [1] |
Experimental Protocols
General Protocol for the Synthesis of Morpholine-4-sulfonyl chloride:
A general synthesis procedure, which can be adapted for 2,6-dimethylmorpholine, involves the reaction of the corresponding morpholine with sulfuryl chloride.[4]
-
Reaction Setup: Dichloromethane is cooled in an ice bath in a round-bottom flask.
-
Reagent Addition: Sulfuryl chloride is slowly added to the cooled dichloromethane.
-
Amine Addition: The specific morpholine (in this case, 2,6-dimethylmorpholine) dissolved in dichloromethane is slowly added to the reaction mixture while maintaining the cool temperature.
-
Base Addition: A base, such as triethylamine, is added, and the mixture is stirred at room temperature for several hours.[4]
-
Workup: Upon completion, the product is extracted with a solvent like chloroform and washed with ice water.[4]
-
Purification: The organic phase is dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the sulfonyl chloride product.[4]
Caption: General workflow for the synthesis of a sulfonyl chloride.
Determination of Purity and Identity:
-
Titrimetric Methods: The purity of sulfonyl chlorides can be determined by reacting them with a known excess of a nucleophile, such as benzyl mercaptan. The unreacted nucleophile can then be back-titrated.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.[5]
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic S=O stretching frequencies of the sulfonyl chloride group.
-
Safety and Handling
This compound is classified as an irritant.[3] Due to its reactivity with water, it should be handled in a dry environment, and appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn. It is sensitive to moisture and should be stored accordingly in a tightly sealed container.[1]
References
- 1. This compound at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. pschemicals.com [pschemicals.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. MORPHOLINE-4-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2,6-Dimethylmorpholine-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-dimethylmorpholine-4-sulfonyl chloride, a key intermediate in organic synthesis and drug discovery. This document outlines its chemical structure, properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutics.
Chemical Structure and Properties
This compound is a sulfonyl chloride derivative of the heterocyclic compound 2,6-dimethylmorpholine. The presence of the sulfonyl chloride group makes it a highly reactive electrophile, amenable to a variety of nucleophilic substitution reactions. The cis-isomer, (2R,6S)-2,6-dimethylmorpholine-4-sulfonyl chloride, is the more commonly referenced stereoisomer.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2R,6S)-2,6-dimethylmorpholine-4-sulfonyl chloride | [1] |
| Synonyms | cis-2,6-Dimethylmorpholine-4-sulfonyl chloride | N/A |
| CAS Number | 919026-20-3 | [2][3] |
| Molecular Formula | C6H12ClNO3S | [1][2][3] |
| Molecular Weight | 213.68 g/mol | N/A |
| Appearance | White to off-white powder | [2] |
| Melting Point | 95-99 °C | [2] |
| Solubility | Soluble in polar organic solvents; reacts with water.[2] | N/A |
| SMILES | C[C@@H]1CN(C--INVALID-LINK--C)S(=O)(=O)Cl | [1] |
| InChIKey | IOHUKINMPIUAFU-OLQVQODUSA-N | [1] |
Mandatory Visualization 1: Chemical Structure of this compound
References
An In-depth Technical Guide to the Synthesis of 2,6-Dimethylmorpholine-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 2,6-dimethylmorpholine-4-sulfonyl chloride, a key building block in medicinal chemistry and drug development. This document details the necessary precursors, reaction steps, and experimental protocols, supported by quantitative data and a visual representation of the synthesis workflow.
Core Synthesis Pathway
The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, cis-2,6-dimethylmorpholine, through the cyclization of diisopropanolamine. The second step is the reaction of cis-2,6-dimethylmorpholine with sulfuryl chloride to yield the final product. The stereochemistry of the starting morpholine derivative is crucial, and the cis-isomer is typically preferred for specific applications in crop protection agents.[1]
Experimental Protocols
Synthesis of cis-2,6-Dimethylmorpholine
The preparation of 2,6-dimethylmorpholine with a high proportion of the cis-isomer is achieved through the cyclization of diisopropanolamine in the presence of sulfuric acid.[1]
Materials:
-
Diisopropanolamine
-
Sulfuric acid (96%)
-
Sodium hydroxide solution
Procedure:
-
Simultaneously and with thorough stirring, meter 266 parts of diisopropanolamine (containing 0-20% water) and 245 parts of 96% strength sulfuric acid into a reactor. The temperature should be maintained between 100-120°C without external cooling, utilizing the heat of reaction.[1]
-
After the addition is complete, heat the reaction mixture to 184°C for 3 hours.[1]
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution.
-
The crude product is then obtained by distillation.
-
Further drying of the crude product, for instance with sodium hydroxide, yields 2,6-dimethylmorpholine with a high proportion of the cis-isomer.[1]
Synthesis of this compound
This procedure is adapted from the synthesis of the unsubstituted morpholine-4-sulfonyl chloride.[2]
Materials:
-
cis-2,6-Dimethylmorpholine
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
Chloroform
-
Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a 50 mL round-bottom flask, cool 10.0 mL of dichloromethane in an ice bath.
-
Slowly add 0.300 mL of sulfuryl chloride to the cooled dichloromethane.
-
Dissolve a molar equivalent of cis-2,6-dimethylmorpholine in 3.0 mL of dichloromethane and slowly add it to the reaction mixture, maintaining the temperature with the ice bath.
-
Add a molar equivalent of triethylamine and stir the reaction mixture at room temperature for approximately 2 hours.[2]
-
Upon completion of the reaction, dissolve the product in 20.0 mL of chloroform and wash with 20.0 mL of ice water.[2]
-
Separate the chloroform phase, dry it over magnesium sulfate, and filter.[2]
-
The filtrate is then concentrated under reduced pressure to yield this compound.
Data Summary
The following table summarizes the key quantitative data for the synthesis and properties of this compound and its precursor.
| Parameter | Value | Reference |
| Precursor: cis-2,6-Dimethylmorpholine | ||
| Typical Yield | 91-98% | [1] |
| cis-Isomer Purity | 78-88% | [1] |
| Final Product: this compound | ||
| CAS Number | 919026-20-3 | [3] |
| Molecular Formula | C₆H₁₂ClNO₃S | [3][4] |
| Molecular Weight | 213.68 g/mol | |
| Appearance | White to off-white powder | [3] |
| Melting Point | 95-99 °C | [3] |
| Purity | >98% | [3] |
| Density | 1.32 g/cm³ | [3] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the synthesis process, from starting materials to the final purified product.
References
- 1. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 2. MORPHOLINE-4-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. This compound at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. PubChemLite - (2r,6s)-2,6-dimethylmorpholine-4-sulfonyl chloride (C6H12ClNO3S) [pubchemlite.lcsb.uni.lu]
Spectroscopic Profile of 2,6-Dimethylmorpholine-4-sulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2,6-dimethylmorpholine-4-sulfonyl chloride, a key reagent in synthetic chemistry. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous structures. It also includes detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the characterization of this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 919026-20-3
-
Molecular Formula: C₆H₁₂ClNO₃S
-
Molecular Weight: 213.68 g/mol
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from computational models and analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | m | 2H | -CH-O- |
| ~3.5 - 3.7 | m | 2H | -CH₂-N- (axial) |
| ~2.8 - 3.0 | m | 2H | -CH₂-N- (equatorial) |
| ~1.3 - 1.4 | d | 6H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~72 | -CH-O- |
| ~50 | -CH₂-N- |
| ~18 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 - 2850 | Strong | C-H stretch (alkane) |
| ~1370 - 1350 | Strong | S=O stretch (asymmetric) |
| ~1180 - 1160 | Strong | S=O stretch (symmetric) |
| ~1100 - 1000 | Strong | C-O-C stretch (ether) |
| ~800 - 600 | Strong | S-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry of this compound would likely involve electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI). The predicted data below is for ESI.
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z (mass-to-charge ratio) | Ion Species |
| 214.0299 | [M+H]⁺ |
| 236.0119 | [M+Na]⁺ |
| 252.0000 | [M+K]⁺ |
The fragmentation pattern in EI-MS would likely show loss of the sulfonyl chloride group and fragmentation of the dimethylmorpholine ring.
Experimental Protocols
The following are general protocols for obtaining the spectral data described above. Instrument parameters may need to be optimized for specific equipment and sample concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-150 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons, though none are present in this molecule.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a KBr or NaCl salt plate.
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plate.
-
Place the sample-coated plate in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Set the mass spectrometer to scan a relevant m/z range (e.g., 50-500).
-
Optimize source parameters such as capillary voltage and desolvation gas temperature and flow to achieve a stable and strong signal.
-
Acquire data in positive ion mode to observe protonated and other adducted species.
-
Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to obtain them. Researchers are encouraged to use this information as a starting point for their own experimental work and to perform their own spectral analysis for definitive characterization.
2,6-Dimethylmorpholine-4-sulfonyl chloride material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dimethylmorpholine-4-sulfonyl chloride (CAS No. 919026-20-3), including its chemical and physical properties, safety information, and a representative experimental protocol for its use in the synthesis of sulfonamides.
Chemical and Physical Properties
This compound is a chemical intermediate primarily utilized in organic synthesis and pharmaceutical research.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 919026-20-3 | [2] |
| Molecular Formula | C₆H₁₂ClNO₃S | [2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 95-99 °C | [1] |
| Density | 1.32 g/cm³ | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in polar organic solvents; reacts with water. | [1] |
| Stability | Stable under recommended storage conditions; sensitive to moisture. | [1] |
Material Safety Data Sheet (MSDS) Overview
Hazard Identification:
Based on analogous compounds, this compound is expected to be:
-
Harmful: May be harmful if swallowed or in contact with skin.[3][6]
-
Respiratory Irritant: May cause respiratory irritation.
-
Moisture Sensitive: Reacts with water, potentially violently, and may release toxic or corrosive gases.[1]
First Aid Measures:
| Exposure | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Handling and Storage:
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray. Keep away from moisture and water.[1]
-
Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed and in an airtight container to protect from moisture.[1]
Personal Protective Equipment:
| Equipment | Specification |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and protective clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if exposure limits are exceeded or irritation is experienced. |
Experimental Protocols: Synthesis of Sulfonamides
This compound is a key reagent in the synthesis of sulfonamides, a class of compounds with significant pharmacological applications.[1] The following is a general protocol for the reaction of a sulfonyl chloride with an amine.
Objective: To synthesize an N-substituted sulfonamide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN), or Tetrahydrofuran (THF))
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in the chosen anhydrous solvent.
-
Addition of Sulfonyl Chloride: To the stirred solution, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis of sulfonamides and the general safety precautions to be taken.
Caption: Experimental workflow for the synthesis of sulfonamides.
Caption: Key safety precautions for handling sulfonyl chlorides.
References
Technical Guide: Solubility and Synthesis of 2,6-Dimethylmorpholine-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics and a representative synthetic protocol for 2,6-Dimethylmorpholine-4-sulfonyl chloride. Due to the limited availability of public quantitative data, this guide offers detailed experimental methodologies for its determination and synthesis, alongside workflow visualizations to aid in experimental planning.
Physicochemical Properties
This compound is a chemical intermediate utilized in organic synthesis, particularly in the preparation of sulfonamides for pharmaceutical research.[1] A summary of its key physicochemical properties is provided below.
| Property | Value |
| CAS Number | 919026-20-3 |
| Molecular Formula | C₆H₁₂ClNO₃S |
| Molecular Weight | 213.68 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 95-99 °C[1] |
| Purity | >98%[1] |
| Storage | Store in a cool, dry place in an airtight container; protect from moisture[1] |
Solubility Profile
Quantitative solubility data for this compound in various organic solvents is not extensively available in public literature. However, it is qualitatively described as being soluble in polar organic solvents and reactive with water.[1] The table below provides a qualitative summary and serves as a template for recording experimentally determined quantitative data.
| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Dichloromethane | CH₂Cl₂ | Soluble (predicted) | Data not available |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble (predicted) | Data not available |
| Acetone | C₃H₆O | Soluble (predicted) | Data not available |
| Acetonitrile | C₂H₃N | Soluble (predicted) | Data not available |
| Ethyl Acetate | C₄H₈O₂ | Soluble (predicted) | Data not available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble (predicted) | Data not available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble (predicted) | Data not available |
| Methanol | CH₃OH | Soluble (likely reactive) | Data not available |
| Ethanol | C₂H₅OH | Soluble (likely reactive) | Data not available |
| Water | H₂O | Reactive | Data not available |
| Hexanes | C₆H₁₄ | Insoluble (predicted) | Data not available |
| Toluene | C₇H₈ | Sparingly soluble (predicted) | Data not available |
Note: Sulfonyl chlorides can react with protic solvents such as alcohols and water, leading to solvolysis. Solubility testing in these solvents should be conducted with caution and an understanding that the solute may be undergoing a chemical transformation.
Experimental Protocols
Synthesis of this compound
The following is a representative procedure for the synthesis of this compound from 2,6-dimethylmorpholine and sulfuryl chloride in the presence of a base. This method is adapted from general procedures for the synthesis of sulfonyl chlorides from amines.
Materials:
-
2,6-Dimethylmorpholine
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2,6-dimethylmorpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfuryl Chloride: Dissolve sulfuryl chloride (1.05 eq) in anhydrous dichloromethane and add it to the addition funnel. Add the sulfuryl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the internal temperature at or below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or other appropriate analytical method.
-
Workup:
-
Quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, deionized water, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or flash column chromatography if necessary.
Determination of Solubility (Shake-Flask Method)
The following gravimetric protocol, commonly known as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected anhydrous organic solvents
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer or orbital shaker
-
Thermostatically controlled water bath or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed, dry evaporating dishes or vials
-
Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected anhydrous solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vial and place it in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed, dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Carefully evaporate the solvent from the filtered solution. This can be done under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the solid residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in the desired units, such as g/100 mL or mg/mL, by dividing the mass of the residue by the volume of the supernatant withdrawn.
-
Summary
This technical guide has outlined the known physicochemical properties of this compound and provided a framework for understanding its solubility in organic solvents. While quantitative solubility data is sparse, the detailed experimental protocols for both its synthesis and solubility determination offer a practical approach for researchers to generate this critical information in-house. The provided workflows serve as a visual aid for experimental planning and execution in a laboratory setting.
References
stability and storage conditions for 2,6-Dimethylmorpholine-4-sulfonyl chloride
However, based on the general chemical properties of sulfonyl chlorides, a comprehensive guide on the expected stability and appropriate storage conditions for 2,6-Dimethylmorpholine-4-sulfonyl chloride can be constructed. Sulfonyl chlorides as a class of compounds are known to be reactive and require careful handling to prevent degradation.
General Stability and Storage Profile for Sulfonyl Chlorides
Sulfonyl chlorides are primarily susceptible to hydrolysis and nucleophilic attack. Their stability is significantly influenced by moisture, temperature, and the presence of nucleophiles.
Key Stability Considerations:
-
Moisture Sensitivity: The most significant factor in the degradation of sulfonyl chlorides is exposure to water. They readily undergo hydrolysis to form the corresponding sulfonic acid and hydrochloric acid. This reaction is often rapid and can be exothermic. Therefore, it is imperative to protect this compound from atmospheric and environmental moisture.
-
Thermal Stability: While many sulfonyl chlorides are reasonably stable at ambient temperatures, elevated temperatures can promote decomposition. The specific thermal decomposition profile for this compound is not publicly available, but as a general precaution, it should be stored in a cool environment.
-
Light Sensitivity: Some organic compounds are sensitive to light, which can catalyze degradation. While specific data for this compound is unavailable, storage in opaque or amber containers is a standard precautionary measure.
-
Incompatibility with Nucleophiles: Sulfonyl chlorides are reactive towards a wide range of nucleophiles, including alcohols, amines, and strong bases. Co-storage with such materials must be avoided to prevent unintended reactions.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., dry nitrogen or argon). | To prevent hydrolysis from atmospheric moisture. |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize thermal degradation and slow down potential side reactions. |
| Container | Use tightly sealed, moisture-proof containers. Amber glass bottles are recommended to protect from light. | To prevent ingress of moisture and degradation due to light exposure. |
| Handling | Handle in a controlled environment, such as a glove box or under a stream of inert gas. | To minimize exposure to moisture and air during weighing and transfer. |
| Incompatibilities | Store separately from strong bases, alcohols, amines, and other nucleophilic reagents. | To avoid vigorous and potentially hazardous reactions. |
Illustrative Experimental Workflow for Stability Assessment
The stability of a sulfonyl chloride like this compound can be assessed through a systematic experimental workflow. The following diagram illustrates a typical process for evaluating stability under various stress conditions.
2,6-Dimethylmorpholine-4-sulfonyl chloride: A Technical Review for Synthetic and Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylmorpholine-4-sulfonyl chloride is a specialized chemical reagent primarily utilized as an intermediate in organic synthesis. Its structural combination of a dimethylmorpholine ring and a reactive sulfonyl chloride group makes it a valuable building block for the creation of complex sulfonamides. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability. Consequently, derivatives of this compound are of significant interest in drug discovery and development. This document provides a comprehensive overview of its properties, a plausible synthesis protocol based on analogous reactions, and its potential applications.
Chemical and Physical Properties
The fundamental properties of this compound have been compiled from various chemical supplier databases. These quantitative data points are essential for its use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 919026-20-3 | [1][2][3] |
| Molecular Formula | C₆H₁₂ClNO₃S | [1][2][3] |
| Molecular Weight | 213.68 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 95-99 °C | [1] |
| Density | 1.32 g/cm³ | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in polar organic solvents; reacts with water | [1] |
| Storage | Store in a cool, dry place in an airtight container; moisture sensitive | [1] |
Note: Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this specific compound are not widely available in published literature.
Synthesis and Reactivity
The synthesis of N-sulfonyl chlorides from secondary amines is a well-established transformation in organic chemistry. The most common method involves the reaction of a secondary amine with sulfuryl chloride (SO₂Cl₂), often in an aprotic solvent and in the presence of a base to neutralize the hydrochloric acid byproduct.
General Synthesis Workflow
The logical workflow for the preparation of this compound involves the reaction of 2,6-dimethylmorpholine with sulfuryl chloride.
References
discovery and history of 2,6-Dimethylmorpholine-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylmorpholine-4-sulfonyl chloride is a chemical compound utilized as an intermediate in organic synthesis and holds potential significance in the field of pharmaceutical research. Its structural features, combining a dimethylmorpholine moiety with a sulfonyl chloride group, make it a versatile building block for the synthesis of a variety of more complex molecules, particularly sulfonamides. This guide provides a comprehensive overview of the available technical data on this compound, including its chemical and physical properties, and outlines a general synthetic approach based on established methods for analogous compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 919026-20-3 | [1][2] |
| Molecular Formula | C6H12ClNO3S | [1] |
| Molecular Weight | 213.68 g/mol | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 95-99 °C | |
| Purity | >98% | |
| Solubility | Soluble in polar organic solvents, reacts with water | |
| Hazard | Irritant | [1] |
Synthesis
General Experimental Protocol: Synthesis of N-Sulfonyl Chlorides
The following protocol describes a general method for the synthesis of sulfonyl chlorides from a secondary amine, which can be adapted for the synthesis of this compound from 2,6-dimethylmorpholine.
Materials:
-
2,6-Dimethylmorpholine
-
Sulfuryl chloride (SO₂Cl₂) or Chlorosulfonic acid (ClSO₃H)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)
-
Tertiary amine base (e.g., triethylamine, pyridine) (optional, to scavenge HCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dimethylmorpholine in an anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride or chlorosulfonic acid in the same anhydrous solvent to the stirred solution of the amine via the dropping funnel. The reaction is exothermic and the temperature should be maintained at or below 0 °C.
-
If a tertiary amine base is used, it can be added to the reaction mixture to neutralize the hydrochloric acid generated during the reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
The reaction mixture is then quenched by carefully pouring it over crushed ice or ice-water.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may need to be optimized for the synthesis of this compound.
Reactions and Potential Applications
The primary reactivity of this compound is centered around the highly electrophilic sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, making it a valuable synthetic intermediate.
Reaction with Nucleophiles
The general reaction of this compound with a nucleophile (Nu-H) can be depicted as follows:
Caption: General reaction of this compound with a nucleophile.
Common nucleophiles that can react with this compound include:
-
Amines (primary and secondary): To form sulfonamides. This is one of the most important applications, as sulfonamides are a common motif in many biologically active compounds.
-
Alcohols and Phenols: To form sulfonates.
-
Thiols: To form thiosulfonates.
-
Organometallic reagents (e.g., Grignard reagents, organolithiums): To form sulfones.
Role in Drug Discovery
While specific examples of drugs containing the this compound moiety are not prominent in the literature, the morpholine scaffold itself is a well-recognized privileged structure in medicinal chemistry. The incorporation of a morpholine ring can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.[3][4] The sulfonamide linkage, readily formed from the corresponding sulfonyl chloride, is also a key functional group in a wide array of therapeutic agents.[5] Therefore, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
The general workflow for utilizing this compound in a drug discovery program can be visualized as follows:
Caption: A generalized workflow for the use of this compound in drug discovery.
Conclusion
This compound is a reactive chemical intermediate with potential applications in organic synthesis and drug discovery. Although detailed historical information regarding its discovery is scarce, its synthesis can be achieved through established chemical methodologies. The presence of the electrophilic sulfonyl chloride group allows for facile reaction with a variety of nucleophiles, enabling the generation of diverse compound libraries for biological screening. The incorporation of the 2,6-dimethylmorpholine moiety may confer favorable pharmacokinetic properties to the resulting molecules, making this compound a valuable tool for medicinal chemists and researchers in the life sciences. Further investigation into the specific applications and biological activities of derivatives of this compound is warranted.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 2,6-Dimethylmorpholine-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The morpholine moiety is also a well-established pharmacophore in drug discovery, known to improve the physicochemical and pharmacokinetic properties of bioactive molecules.[3][4] The combination of these two pharmacophores in N-substituted 2,6-dimethylmorpholine-4-sulfonamides presents a promising avenue for the development of novel therapeutic agents.
This document provides detailed protocols for the synthesis of sulfonamides using 2,6-dimethylmorpholine-4-sulfonyl chloride as a key intermediate. It covers the preparation of the sulfonyl chloride and its subsequent reaction with various primary and secondary amines to yield the desired sulfonamide products.
Synthesis of this compound
The starting material, this compound, can be synthesized from commercially available 2,6-dimethylmorpholine and sulfuryl chloride. This reaction should be performed in an inert solvent and under anhydrous conditions, as sulfonyl chlorides are sensitive to moisture.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-Dimethylmorpholine
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylmorpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride (1.1 eq), dissolved in anhydrous dichloromethane, to the stirred solution via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be used in the next step without further purification or can be purified by vacuum distillation or column chromatography on silica gel if necessary.
General Protocol for the Synthesis of N-Substituted 2,6-Dimethylmorpholine-4-sulfonamides
The reaction of this compound with primary or secondary amines is a standard method for the formation of sulfonamides. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[5]
Experimental Protocol: General Sulfonamide Synthesis
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and pyridine or triethylamine (1.5 eq) in anhydrous DCM or THF.
-
To this stirred solution, add a solution of this compound (1.1 eq) in the same anhydrous solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2,6-dimethylmorpholine-4-sulfonamide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The following table summarizes representative data for the synthesis of various N-substituted 2,6-dimethylmorpholine-4-sulfonamides based on the general protocol.
| Entry | Amine | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 6 | 85 |
| 2 | Benzylamine | TEA | THF | 4 | 92 |
| 3 | Piperidine | TEA | DCM | 5 | 88 |
| 4 | 4-Fluoroaniline | Pyridine | DCM | 8 | 82 |
| 5 | Cyclohexylamine | TEA | THF | 4 | 90 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-substituted 2,6-dimethylmorpholine-4-sulfonamides.
Caption: General workflow for the two-step synthesis of N-substituted sulfonamides.
Potential Signaling Pathway Inhibition
Sulfonamide derivatives are known to inhibit various signaling pathways implicated in cancer cell proliferation and survival. The diagram below illustrates a generalized pathway that could be targeted by novel sulfonamides.
Caption: Potential inhibition of the RAF kinase in the MAPK/ERK signaling pathway.
References
- 1. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 2. cbijournal.com [cbijournal.com]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
2,6-Dimethylmorpholine-4-sulfonyl Chloride: A Novel Protecting Group for Amines in Organic Synthesis
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. An ideal protecting group should be easily introduced, stable under a wide range of reaction conditions, and readily cleaved under mild and specific conditions. This document details the application of 2,6-dimethylmorpholine-4-sulfonyl chloride as a robust protecting group for primary and secondary amines. The resulting 2,6-dimethylmorpholine-4-sulfonamides exhibit significant stability, while the protecting group can be effectively removed under specific acidic or reductive conditions. This application note provides detailed protocols for the protection and deprotection of amines using this reagent, along with a summary of its general properties.
Introduction
Sulfonamides are a well-established class of amine protecting groups, prized for their high stability towards a broad spectrum of reagents and reaction conditions encountered in multi-step organic synthesis.[1] However, this inherent stability can also present a challenge when deprotection is required, often necessitating harsh reaction conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.[1] The 2,6-dimethylmorpholine-4-sulfonyl group offers a balance of robust protection and selective deprotection. The presence of the two methyl groups on the morpholine ring may influence the steric and electronic properties of the sulfonamide, potentially modulating its reactivity and cleavage susceptibility compared to simpler sulfonyl chlorides.
Physicochemical Properties
This compound is a white to off-white crystalline powder with a slight characteristic odor.[2] It is soluble in polar organic solvents but reacts with water and is sensitive to moisture.[2]
| Property | Value | Reference |
| Molecular Formula | C6H12ClNO3S | [2] |
| Molecular Weight | 213.68 g/mol | [2] |
| Melting Point | 95-99 °C | [2] |
| Purity | >98% | [2] |
| Density | 1.32 g/cm³ | [2] |
Experimental Protocols
I. Protection of Amines
The reaction of an amine with this compound in the presence of a suitable base affords the corresponding N-(2,6-dimethylmorpholine-4-sulfonyl)amine (a 2,6-dimethylmorpholine-4-sulfonamide).
Caption: General strategies for the deprotection of sulfonamides.
A. Acidic Deprotection
Strong acidic conditions can be employed to cleave the sulfonamide bond.
Materials:
-
N-(2,6-dimethylmorpholine-4-sulfonyl)amine
-
Hydrobromic acid in acetic acid (33% w/w) or Trifluoromethanesulfonic acid (TfOH)
-
Phenol (as a scavenger, optional)
-
Anhydrous solvent (e.g., dioxane, if necessary)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the protected amine in the acidic reagent (e.g., HBr/AcOH).
-
Heat the reaction mixture to 50-70 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous sulfate salt, filter, and concentrate.
-
Purify the crude product as required.
B. Reductive Deprotection
For substrates sensitive to strong acids, reductive cleavage offers a milder alternative.
Materials:
-
N-(2,6-dimethylmorpholine-4-sulfonyl)amine
-
Sodium metal
-
Liquid ammonia
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride (solid)
-
Standard laboratory glassware for low-temperature reactions
Procedure:
-
Set up a reaction vessel equipped with a dry ice/acetone condenser under an inert atmosphere.
-
Condense liquid ammonia into the flask at -78 °C.
-
Add a solution of the protected amine in anhydrous THF to the liquid ammonia.
-
Add small pieces of sodium metal to the stirring solution until a persistent blue color is observed, indicating an excess of solvated electrons.
-
Stir the reaction at -78 °C for 1-3 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate.
-
To the residue, add water and extract the product with an organic solvent.
-
Work up the organic phase as described in the acidic deprotection protocol.
Stability Data
While specific quantitative data for the 2,6-dimethylmorpholine-4-sulfonyl group is not extensively reported in the literature, sulfonamides, in general, are known to be stable to a wide range of conditions.
| Reagent/Condition | Stability |
| Aqueous base (e.g., LiOH, NaOH) | Stable |
| Organometallic reagents (e.g., Grignard, organolithiums) | Generally Stable |
| Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable |
| Mild oxidizing agents | Stable |
| Mild reducing agents (e.g., NaBH₄) | Stable |
Conclusion
This compound serves as a valuable reagent for the protection of primary and secondary amines. The resulting sulfonamides exhibit high stability, making them suitable for use in complex, multi-step synthetic sequences. The protecting group can be removed under either strong acidic or dissolving metal reduction conditions, providing flexibility in deprotection strategies to accommodate various substrates. The protocols outlined in this document provide a foundation for the application of this protecting group in organic synthesis and drug discovery programs. Further investigation into the substrate scope and optimization of deprotection conditions is encouraged to fully exploit the potential of this versatile protecting group.
References
Application Notes and Protocols: Synthesis of N-Substituted 2,6-Dimethylmorpholine-4-sulfonamides from Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The incorporation of a 2,6-dimethylmorpholine moiety can significantly influence the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability, making it a valuable scaffold in drug discovery. This document provides detailed protocols for the synthesis of N-substituted 2,6-dimethylmorpholine-4-sulfonamides through the reaction of 2,6-dimethylmorpholine-4-sulfonyl chloride with various primary amines.
The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. The choice of base and reaction conditions can be optimized to ensure high yields and purity of the desired product. These protocols are intended to serve as a guide for researchers engaged in the synthesis of novel sulfonamide-based compounds for potential therapeutic applications.
Data Presentation: Reaction of this compound with Primary Amines
The following table summarizes the reaction of this compound with a selection of primary amines under standardized laboratory conditions. This data is intended to provide a baseline for reaction optimization and substrate scope exploration.
| Entry | Primary Amine | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane | 12 | 85 |
| 2 | 4-Fluoroaniline | Triethylamine | Dichloromethane | 16 | 82 |
| 3 | Benzylamine | Pyridine | Tetrahydrofuran | 8 | 90 |
| 4 | Cyclohexylamine | Triethylamine | Dichloromethane | 10 | 88 |
| 5 | 2-Aminopyridine | Pyridine | Acetonitrile | 24 | 75 |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted 2,6-Dimethylmorpholine-4-sulfonamides
This protocol outlines a general procedure for the reaction of this compound with a primary amine in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0-1.2 eq) and dissolve it in the chosen anhydrous solvent (e.g., Dichloromethane).
-
Addition of Base: Add the anhydrous base (Pyridine or Triethylamine, 1.5-2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the cooled amine solution dropwise over a period of 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 8-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., Dichloromethane) three times.
-
Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2,6-dimethylmorpholine-4-sulfonamide.
Protocol for Microwave-Assisted Synthesis of N-Substituted 2,6-Dimethylmorpholine-4-sulfonamides
For rapid synthesis, a microwave-assisted protocol can be employed. This method is often performed under solvent-free conditions.[1]
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 eq)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
Reaction Mixture: In a microwave reactor vial, add this compound (1.0 eq) and the primary amine (1.0 eq).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for a short duration (e.g., 3-15 minutes). The optimal conditions should be determined for each substrate.
-
Work-up and Purification: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography as described in the general protocol. This method offers advantages such as shorter reaction times and often results in high yields.[1]
Visualizations
Reaction Mechanism
The reaction proceeds through a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.
Caption: General reaction mechanism for the synthesis of N-substituted 2,6-dimethylmorpholine-4-sulfonamides.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and initial biological screening of novel sulfonamide derivatives.
Caption: A typical workflow for the synthesis and screening of novel sulfonamide drug candidates.
References
Application Notes and Protocols for Sulfonylation with 2,6-Dimethylmorpholine-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents due to their diverse biological activities. The synthesis of sulfonamides is a critical transformation in drug discovery and development. This document provides a detailed experimental protocol for the sulfonylation of primary and secondary amines using 2,6-Dimethylmorpholine-4-sulfonyl chloride, a versatile building block for the introduction of the 2,6-dimethylmorpholine sulfonyl moiety. This functional group can impart favorable physicochemical properties to lead compounds, potentially enhancing their solubility, metabolic stability, and target engagement.
The following protocols are representative methods for the sulfonylation of amines. Optimization of reaction conditions, such as solvent, base, temperature, and reaction time, may be necessary for specific substrates to achieve optimal yields.
Experimental Protocols
General Protocol for the Sulfonylation of Primary and Secondary Amines
This protocol outlines a standard procedure for the reaction of an amine with this compound to form the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 equivalent).
-
Dissolution: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.
-
Addition of Base: Add a tertiary amine base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent. Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Data Presentation
The following tables provide representative data for the sulfonylation of various amines with this compound. Note: This data is illustrative and based on typical outcomes for similar sulfonylation reactions. Actual results may vary depending on the specific substrate and reaction conditions.
Table 1: Sulfonylation of Representative Primary Amines
| Entry | Amine Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 4 | RT | 85 |
| 2 | Benzylamine | TEA | THF | 3 | RT | 92 |
| 3 | Cyclohexylamine | TEA | DCM | 5 | RT | 88 |
| 4 | 4-Fluoroaniline | Pyridine | THF | 6 | RT | 78 |
Table 2: Sulfonylation of Representative Secondary Amines
| Entry | Amine Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | N-Methylaniline | Pyridine | DCM | 8 | RT | 75 |
| 2 | Dibenzylamine | TEA | THF | 12 | 50 | 68 |
| 3 | Piperidine | TEA | DCM | 4 | RT | 95 |
| 4 | Morpholine | TEA | THF | 4 | RT | 93 |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the sulfonylation of an amine with this compound.
Caption: General workflow for the synthesis of sulfonamides.
Reaction Scheme
The following diagram illustrates the chemical transformation during the sulfonylation reaction.
Caption: Sulfonylation of an amine with the sulfonyl chloride.
Catalytic Applications of 2,6-Dimethylmorpholine-4-sulfonyl Chloride: A Review of Synthetic Utility
Introduction
2,6-Dimethylmorpholine-4-sulfonyl chloride is a chemical reagent belonging to the sulfonyl chloride class. While scientific literature extensively covers the reactivity of sulfonyl chlorides as electrophilic partners in a myriad of organic transformations, there is currently no documented evidence of this compound itself functioning as a catalyst. Instead, its primary role in organic synthesis is as a precursor for the formation of sulfonamides, which are of significant interest in medicinal chemistry and drug development. This document provides an overview of the general reactivity of sulfonyl chlorides and outlines a representative synthetic protocol where this compound would act as a reagent in a catalyzed reaction.
Application Notes: Reagent in Catalyzed Sulfonamide Synthesis
The principal application of this compound is in the synthesis of N-substituted 2,6-dimethylmorpholine-4-sulfonamides. These reactions typically involve the coupling of the sulfonyl chloride with a primary or secondary amine. While the reaction can proceed non-catalytically, often in the presence of a stoichiometric base to neutralize the HCl byproduct, modern synthetic methods frequently employ catalysts to enhance reaction efficiency, scope, and selectivity.
One of the most prominent catalyzed reactions involving sulfonyl chlorides is the palladium-catalyzed Suzuki-Miyaura coupling. In this context, a sulfamoyl chloride (such as this compound) can be coupled with a boronic acid to form an arylsulfonamide. This powerful cross-coupling reaction allows for the formation of carbon-sulfur bonds, providing access to a diverse range of complex sulfonamides that are valuable in drug discovery.
Another area of application is in the C-sulfonylation of activated C-H bonds. For instance, 4-alkylpyridines can be converted to the corresponding aryl picolyl sulfones by treatment with an aryl sulfonyl chloride in the presence of a base and a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).
Experimental Protocols
As no specific literature reports on the catalytic use of this compound were identified, a general, hypothetical protocol for a palladium-catalyzed Suzuki-Miyaura coupling to synthesize an aryl sulfonamide is provided below. This protocol is based on established methods for similar sulfonyl chlorides.
Protocol: Palladium-Catalyzed Synthesis of N-(Aryl)-2,6-dimethylmorpholine-4-sulfonamide
Materials:
-
This compound
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried Schlenk flask, add the aryl boronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound (1.0 equivalent) to the flask under the inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(aryl)-2,6-dimethylmorpholine-4-sulfonamide.
Quantitative Data
Since no specific experimental data for reactions involving this compound is available in the reviewed literature, a table of hypothetical quantitative data for the above protocol is presented for illustrative purposes.
| Entry | Aryl Boronic Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 5 | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5 | Dioxane/H₂O | 100 | 10 | 92 |
| 3 | 3-Chlorophenylboronic acid | 5 | Toluene/H₂O | 90 | 16 | 78 |
| 4 | Naphthalene-2-boronic acid | 5 | Dioxane/H₂O | 100 | 12 | 88 |
Visualizations
The following diagrams illustrate the general workflow and a plausible catalytic cycle for the palladium-catalyzed Suzuki-Miyaura coupling of this compound.
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Plausible catalytic cycle for Suzuki-Miyaura coupling.
Application of 2,6-Dimethylmorpholine-4-sulfonyl chloride in the Development of Bioactive Molecules
Introduction
2,6-Dimethylmorpholine-4-sulfonyl chloride is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of sulfonamide derivatives. The inherent structural features of the 2,6-dimethylmorpholine moiety, including its conformational rigidity and potential for establishing specific interactions with biological targets, make it an attractive scaffold for the design of novel therapeutic agents. This document provides an overview of its application, focusing on the synthesis of kinase inhibitors, and includes a detailed experimental protocol for the preparation of related bioactive compounds.
Application in Kinase Inhibitor Synthesis
The 2,6-dimethylmorpholine scaffold has been successfully incorporated into potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The specific stereochemistry and conformational restriction of the cis-2,6-dimethylmorpholine ring can contribute to enhanced binding affinity and selectivity for the target kinase.
A notable example is the development of Transforming Growth Factor-β Activated Kinase 1 (TAK1) inhibitors. TAK1 is a key signaling molecule involved in inflammation and cancer pathways. Incorporation of a cis-2,6-dimethylmorpholine moiety into an imidazo[1,2-b]pyridazine core structure has led to the discovery of highly potent TAK1 inhibitors with nanomolar efficacy.
Quantitative Data: Biological Activity of a TAK1 Inhibitor
| Compound | Target | IC50 (nM) | Cell Line | GI50 (nM) |
| Compound 26 | TAK1 | 55 | MPC-11 | 30 |
| H929 | - |
Table 1: In vitro activity of a TAK1 inhibitor featuring a cis-2,6-dimethylmorpholine moiety. The IC50 value represents the concentration required to inhibit the enzymatic activity of TAK1 by 50%. The GI50 value represents the concentration required to inhibit the growth of the specified multiple myeloma cell lines by 50%.
Experimental Protocols
The following protocols describe the synthesis of a key intermediate and a final bioactive compound, illustrating the utility of the 2,6-dimethylmorpholine moiety in medicinal chemistry. While the provided example does not start directly from this compound, it demonstrates a common synthetic strategy for incorporating the 2,6-dimethylmorpholine scaffold into a heterocyclic system, which is a prevalent approach in kinase inhibitor design. The general principle of reacting an amine (in this case, 2,6-dimethylmorpholine) with a suitable electrophile is fundamental. A similar nucleophilic substitution reaction would be employed when starting with this compound to form sulfonamides.
General Synthesis Workflow
Caption: General workflow for the synthesis of a TAK1 kinase inhibitor.
Protocol 1: Synthesis of 3-bromo-6-((2R,6S)-2,6-dimethylmorpholino)imidazo[1,2-b]pyridazine (Intermediate)
Materials:
-
6-chloro-3-bromoimidazo[1,2-b]pyridazine
-
(2R,6S)-2,6-dimethylmorpholine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of 6-chloro-3-bromoimidazo[1,2-b]pyridazine (1.0 eq), (2R,6S)-2,6-dimethylmorpholine (1.2 eq), and DIPEA (2.0 eq) in n-butanol is heated to reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between DCM and saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the title compound.
Protocol 2: Synthesis of 3-(1H-indazol-6-yl)-6-((2R,6S)-2,6-dimethylmorpholino)imidazo[1,2-b]pyridazine (Final Product)
Materials:
-
3-bromo-6-((2R,6S)-2,6-dimethylmorpholino)imidazo[1,2-b]pyridazine (from Protocol 1)
-
1-(tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of 3-bromo-6-((2R,6S)-2,6-dimethylmorpholino)imidazo[1,2-b]pyridazine (1.0 eq), 1-(tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (1.5 eq), Pd(dppf)Cl2 (0.1 eq), and K2CO3 (3.0 eq) in a mixture of 1,4-dioxane and water is degassed and heated under an inert atmosphere.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield the final compound.
Signaling Pathway
Caption: Simplified TAK1 signaling pathway and the point of intervention by a TAK1 inhibitor.
Conclusion
This compound and the broader 2,6-dimethylmorpholine scaffold are significant tools in medicinal chemistry for the development of novel, potent, and selective therapeutic agents, particularly in the area of kinase inhibition. The provided data and protocols highlight the potential of this structural motif in generating drug candidates with promising biological activities. Further exploration of derivatives from this compound is warranted to discover new bioactive molecules.
Application Notes and Protocols for the Large-Scale Synthesis of 2,6-Dimethylmorpholine-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of 2,6-dimethylmorpholine-4-sulfonyl chloride, a key intermediate in the development of novel therapeutics. The protocols outlined below are intended for use by qualified professionals in a laboratory or manufacturing setting.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamide derivatives. The morpholine moiety is a privileged scaffold in drug discovery, known to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The incorporation of a sulfonamide group can enhance binding affinity to biological targets and introduce crucial hydrogen bonding interactions.[3][4] This document details the large-scale synthesis of the title compound, starting from the preparation of its precursor, cis-2,6-dimethylmorpholine.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 919026-20-3 | [5] |
| Molecular Formula | C₆H₁₂ClNO₃S | [5] |
| Molecular Weight | 213.68 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 95-99 °C | |
| Purity | >98% | |
| Solubility | Soluble in polar organic solvents, reacts with water. |
Large-Scale Synthesis Protocols
The synthesis of this compound is a two-step process, beginning with the synthesis of cis-2,6-dimethylmorpholine, followed by its reaction with sulfuryl chloride.
Step 1: Synthesis of cis-2,6-Dimethylmorpholine
This protocol is adapted from established patent literature for the high-yield synthesis of cis-2,6-dimethylmorpholine.[6][7]
Reaction Scheme:
Caption: Synthesis of cis-2,6-dimethylmorpholine.
Materials and Equipment:
-
Diisopropanolamine
-
Concentrated Sulfuric Acid (96-98%)
-
Sodium Hydroxide solution (50%)
-
Large-scale reaction vessel with overhead stirring, heating mantle, and distillation setup
-
Addition funnels
-
Receiving flasks
Protocol:
-
Reaction Setup: In a suitable large-scale reactor equipped with a robust stirrer, a heating source, and a distillation apparatus, simultaneously and slowly add diisopropanolamine and concentrated sulfuric acid. Maintain a molar ratio of approximately 1:1.5 to 1:2.0 (diisopropanolamine to sulfuric acid).[7] The initial reaction is exothermic; control the addition rate to maintain the temperature of the reaction mixture between 85-170 °C.[6]
-
Cyclization: After the addition is complete, heat the reaction mixture to 180 °C for approximately 3-5 hours.[6][7] During this period, water will distill off.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully add 50% sodium hydroxide solution to neutralize the sulfuric acid and basify the mixture to a pH > 12. This step is highly exothermic and should be performed with adequate cooling.
-
Isolation: The crude 2,6-dimethylmorpholine will separate as an organic layer. Separate the layers and distill the organic phase to obtain the purified product. The cis-isomer is the major product under these conditions.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Diisopropanolamine to Sulfuric Acid Molar Ratio | 1 : 1.5 - 1 : 2.0 | [7] |
| Reaction Temperature | 180 °C | [6][7] |
| Reaction Time | 3 - 5 hours | [6][7] |
| Typical Yield of 2,6-dimethylmorpholine | 91-96% | [6][7] |
| Proportion of cis-isomer | 80-88% | [6][7] |
Step 2: Synthesis of this compound
This protocol describes the reaction of cis-2,6-dimethylmorpholine with sulfuryl chloride.
Reaction Scheme:
Caption: Synthesis of the target sulfonyl chloride.
Materials and Equipment:
-
cis-2,6-Dimethylmorpholine
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous inert solvent (e.g., Dichloromethane, Toluene)
-
Tertiary amine base (e.g., Triethylamine)
-
Large-scale reaction vessel with overhead stirring, cooling capabilities, and a nitrogen inlet
-
Addition funnel
-
Filtration apparatus
Protocol:
-
Reaction Setup: In a large, dry, inerted reactor, dissolve cis-2,6-dimethylmorpholine and a slight excess of a tertiary amine base (e.g., triethylamine, ~1.1 equivalents) in an anhydrous inert solvent such as dichloromethane. Cool the mixture to 0-5 °C with stirring.
-
Addition of Sulfuryl Chloride: Slowly add a solution of sulfuryl chloride (~1.05 equivalents) in the same anhydrous solvent to the cooled reaction mixture via an addition funnel. Maintain the temperature below 10 °C throughout the addition. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).
-
Workup: Cool the reaction mixture again to 0-5 °C. Slowly add water to quench any remaining sulfuryl chloride. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the high-purity this compound.[8]
Quantitative Data for Step 2 (Estimated for Large-Scale):
| Parameter | Value |
| cis-2,6-Dimethylmorpholine to Sulfuryl Chloride Molar Ratio | 1 : 1.05 |
| Reaction Temperature | 0 - 10 °C |
| Reaction Time | 2 - 4 hours |
| Expected Yield | 80-90% |
Application in Drug Development
This compound is a key reagent for the synthesis of a wide array of sulfonamide-containing compounds with potential therapeutic applications.
Synthesis of Sulfonamide Derivatives
The primary application of this sulfonyl chloride is in the facile synthesis of N-substituted sulfonamides by reaction with primary or secondary amines.
General Protocol for Sulfonamide Synthesis:
-
In a reaction vessel, dissolve the desired primary or secondary amine (1.0 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in a suitable solvent (e.g., dichloromethane, THF).
-
To this solution, add a solution of this compound (1.05 equivalents) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature until completion (typically 2-12 hours, monitored by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.
Experimental Workflow:
Caption: General workflow for sulfonamide synthesis.
Role in Medicinal Chemistry
The 2,6-dimethylmorpholine sulfonamide moiety has been incorporated into various drug candidates, often to modulate their pharmacological properties. For instance, morpholine-based sulfonamides have been investigated as inhibitors of various enzymes and receptors.[9] The dimethyl substitution on the morpholine ring can influence the compound's conformation and metabolic stability.
Logical Relationship in Drug Design:
Caption: Role in lead compound discovery.
While specific signaling pathways directly modulated by derivatives of this compound are highly dependent on the nature of the coupled amine, the resulting sulfonamides are often designed to target kinases, proteases, or G-protein coupled receptors, which are central to numerous signaling cascades implicated in diseases such as cancer, inflammation, and neurological disorders.[10]
Safety Precautions
-
Sulfuryl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reactions described are exothermic and require careful temperature control, especially on a large scale.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
By following these detailed protocols and safety guidelines, researchers and drug development professionals can effectively synthesize and utilize this compound for the advancement of their research and development programs.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound 4-(2,6-dimethylmorpholine-4-sulfonyl)-N-(2,3-dimethylphenyl)benzamide -... [chemdiv.com]
- 6. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 9. Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Dimethylmorpholine-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanism, synthetic protocols, and key applications of 2,6-Dimethylmorpholine-4-sulfonyl chloride. This versatile reagent is of significant interest in medicinal chemistry and drug development, particularly in the synthesis of complex sulfonamides and kinase inhibitors.
Physicochemical Properties
This compound is a white to off-white crystalline powder. It is stable under recommended storage conditions but is sensitive to moisture and should be handled in a dry environment. It is soluble in polar organic solvents and reacts with water.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂ClNO₃S | [1][2] |
| CAS Number | 919026-20-3 | [1][2] |
| Purity | >98% | [1] |
| Melting Point | 95-99 °C | [1] |
| Density | 1.32 g/cm³ | [1] |
Reaction Mechanism: Synthesis and Sulfonylation
The primary utility of this compound lies in its ability to act as a sulfonylating agent, readily reacting with primary and secondary amines to form stable sulfonamides.
Synthesis of this compound
The synthesis of this compound typically proceeds via the reaction of 2,6-dimethylmorpholine with sulfuryl chloride (SO₂Cl₂) in an aprotic solvent, often in the presence of a base to neutralize the HCl byproduct.
Caption: Synthesis of this compound.
Sulfonylation of Amines
The reaction of this compound with a primary or secondary amine proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation to yield the corresponding sulfonamide.
Caption: General mechanism for the sulfonylation of amines.
Applications in Drug Discovery and Organic Synthesis
The 2,6-dimethylmorpholine moiety is a valuable scaffold in drug discovery. Its incorporation into molecules can enhance desirable pharmacokinetic properties. A significant application of this compound is in the synthesis of kinase inhibitors.
Synthesis of Kinase Inhibitors
A notable example is the use of a 2,6-dimethylmorpholine derivative in the synthesis of the Polo-like kinase 4 (PLK4) inhibitor, CFI-400945, which has been investigated as a potent, orally active antitumor agent.[3][4] The 2,6-dimethylmorpholino group is a key structural feature of this clinical candidate.[3][4]
Caption: Synthetic workflow for a PLK4 inhibitor.
Experimental Protocols
The following are general protocols for the synthesis of this compound and its subsequent use in sulfonylation reactions. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of morpholine-4-sulfonyl chloride.[3]
Materials:
-
2,6-Dimethylmorpholine
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (or another suitable base)
-
Dichloromethane (anhydrous)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2,6-dimethylmorpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous dichloromethane to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with cold water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography or recrystallization to obtain pure this compound.
Protocol 2: General Procedure for the Sulfonylation of an Amine
Materials:
-
This compound
-
Primary or secondary amine
-
Pyridine or another suitable base
-
Dichloromethane or another suitable aprotic solvent
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and pyridine (1.5 eq) in the chosen solvent.
-
Add this compound (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude sulfonamide by flash column chromatography or recrystallization.
Quantitative Data
| Amine Substrate | Sulfonylating Agent | Base/Catalyst | Solvent | Yield (%) | Reference |
| Aniline | p-Toluenesulfonyl chloride | Pyridine | - | 97 | [5] |
| Substituted Anilines | p-Toluenesulfonyl chloride | Pyridine | - | Good to Excellent | [5] |
| Aliphatic Amines | p-Toluenesulfonyl chloride | Pyridine | - | Good to Excellent | [5] |
| α-Amino acid esters | p-Toluenesulfonyl chloride | - | - | 77-85 | [5] |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods. The data presented should be considered as a general guide.
Safety Precautions
-
This compound is a moisture-sensitive and potentially corrosive compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
Sulfuryl chloride is a highly corrosive and toxic reagent. Handle with extreme care.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. This compound at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. pschemicals.com [pschemicals.com]
- 3. MORPHOLINE-4-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
2,6-Dimethylmorpholine-4-sulfonyl Chloride: A Reagent in Organic Synthesis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylmorpholine-4-sulfonyl chloride is a sulfonyl chloride reagent that serves as a valuable tool in organic synthesis. Its primary application lies in the introduction of the 2,6-dimethylmorpholinylsulfonyl group onto various nucleophiles, most notably amines, to form the corresponding sulfonamides. This functional group can act as a protecting group for amines or as a key structural moiety in biologically active molecules. This document provides an overview of its applications, along with generalized protocols for its use.
Chemical and Physical Properties
Basic information about this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₂ClNO₃S |
| Molecular Weight | 213.68 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 95-99 °C |
| Purity | >98% |
| Solubility | Soluble in polar organic solvents, reacts with water |
| Stability | Stable under recommended storage conditions; sensitive to moisture |
Table 1: Physical and Chemical Properties of this compound. [1][2]
Applications in Organic Synthesis
The primary utility of this compound is in the formation of sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry and can also serve as robust protecting groups for amines in multi-step synthetic sequences.[3]
Synthesis of Sulfonamides
This compound readily reacts with primary and secondary amines in the presence of a base to yield the corresponding 2,6-dimethylmorpholine-4-sulfonamides. This reaction is a standard method for sulfonamide formation.[3]
A generalized reaction scheme is as follows:
Caption: General workflow for sulfonamide synthesis.
Data Presentation
Currently, there is a lack of comprehensive, publicly available data detailing the reaction of this compound with a wide range of substrates. Researchers are encouraged to perform small-scale test reactions to determine optimal conditions and expected yields for their specific amine of interest.
Conclusion
This compound is a commercially available reagent for the synthesis of 2,6-dimethylmorpholine-4-sulfonamides. These sulfonamides can be valuable as intermediates in the development of new pharmaceutical agents or as protected amines in complex synthetic routes. The protocols provided herein offer a general starting point for the use of this reagent. Further investigation into the substrate scope, reaction optimization, and deprotection conditions for the 2,6-dimethylmorpholinylsulfonyl group is warranted to expand its utility in organic synthesis.
References
Troubleshooting & Optimization
common side reactions with 2,6-Dimethylmorpholine-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2,6-Dimethylmorpholine-4-sulfonyl chloride. The information is designed to help users anticipate and resolve common issues encountered during the synthesis of sulfonamides and sulfonate esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is primarily used as a reagent in organic synthesis to introduce the 2,6-dimethylmorpholine-4-sulfonyl group onto a substrate. This is typically achieved through reactions with nucleophiles such as primary or secondary amines to form sulfonamides, and with alcohols to form sulfonate esters. Sulfonamides are a well-established class of compounds with a wide range of biological activities, making them important in drug discovery.
Q2: How does the steric hindrance of this compound affect its reactivity?
A2: The two methyl groups at the 2 and 6 positions of the morpholine ring introduce significant steric hindrance around the sulfonyl chloride functional group. This steric bulk can slow down the rate of reaction compared to less hindered sulfonyl chlorides.[1] The approach of a nucleophile to the electrophilic sulfur atom is impeded, which may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, especially when reacting with a sterically demanding nucleophile.[1]
Q3: What are the most common side reactions observed when using this compound?
A3: The most common side reactions are hydrolysis of the sulfonyl chloride, elimination reactions, and potential side reactions with solvents or bases.
-
Hydrolysis: In the presence of water or moisture, this compound can hydrolyze to the corresponding sulfonic acid. It is crucial to use anhydrous conditions for reactions.
-
Elimination: When reacting with alcohols, particularly secondary or tertiary alcohols, under basic conditions, an elimination reaction to form an alkene can compete with the desired substitution to form a sulfonate ester. The use of a non-nucleophilic, sterically hindered base can sometimes favor elimination.[2][3]
-
Reaction with Solvents/Bases: Certain solvents and bases can react with the sulfonyl chloride. For example, while tertiary amines are often used as bases, they can sometimes react with sulfonyl chlorides.[4]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide or Sulfonate Ester
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Low Reactivity due to Steric Hindrance | The bulky 2,6-dimethylmorpholine group can hinder the approach of the nucleophile. Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.[1] |
| Poor Nucleophilicity of the Amine or Alcohol | For weakly nucleophilic amines (e.g., anilines) or alcohols, consider using a stronger, non-nucleophilic base to deprotonate the nucleophile more effectively. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also be beneficial, especially for alcohol sulfonylation. |
| Hydrolysis of the Sulfonyl Chloride | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Inappropriate Base | The choice of base is critical. For sulfonamide synthesis, common bases include triethylamine (TEA) or pyridine.[5] For sterically hindered systems, a stronger, non-nucleophilic base might be necessary. However, be aware that very strong bases can promote side reactions. |
| Precipitation of Reactants | If reactants precipitate from the solution, the reaction will be slow or incomplete. Choose a solvent that ensures the solubility of all components at the reaction temperature. |
Issue 2: Formation of Multiple Products or Impurities
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Di-sulfonylation of Primary Amines | A primary amine can potentially react with two molecules of the sulfonyl chloride, especially if an excess of the sulfonyl chloride and a strong base are used. To minimize this, use a stoichiometric amount or a slight excess (1.1 equivalents) of the primary amine.[1] |
| Elimination Byproduct (with Alcohols) | Formation of an alkene via an E2 elimination pathway can compete with sulfonate ester formation, particularly with secondary and tertiary alcohols at elevated temperatures. Use milder reaction conditions (lower temperature) and a non-hindered base if possible.[2][3] |
| Hydrolysis Product | The presence of the corresponding sulfonic acid as an impurity is a strong indication of moisture in the reaction. Ensure rigorous anhydrous conditions. The sulfonic acid can sometimes be removed during aqueous work-up. |
| Reaction with Solvent or Base | If unexpected byproducts are observed, consider the possibility of a reaction with the solvent or base. For instance, if using pyridine as a base, it can sometimes act as a nucleophile. Switching to a different non-nucleophilic base like diisopropylethylamine (DIPEA) may be helpful. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Primary Amine
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Add the solution of the sulfonyl chloride dropwise to the cooled amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for the Synthesis of a Sulfonate Ester from an Alcohol
This protocol outlines a general procedure for the reaction of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., a secondary alcohol)
-
Pyridine or Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.), pyridine (1.5 eq.), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.2 eq.) portion-wise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring the progress by TLC or LC-MS. Due to steric hindrance, this reaction may require longer times or gentle heating.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonate ester by column chromatography.
Visualizations
Caption: Workflow for the synthesis of sulfonamides.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Reactions with 2,6-Dimethylmorpholine-4-sulfonyl chloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2,6-Dimethylmorpholine-4-sulfonyl chloride to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common application of this compound?
A1: this compound is primarily used as a reagent in organic synthesis for the preparation of sulfonamides.[1][2] This is typically achieved by reacting it with primary or secondary amines.
Q2: What are the critical parameters that influence the yield of sulfonamide synthesis with this reagent?
A2: Several factors significantly impact the yield: the purity of the starting materials, reaction temperature, the choice of base and solvent, and the stoichiometry of the reactants.[3] Sulfonyl chlorides, including this compound, are particularly sensitive to moisture.[1]
Q3: What are the common side reactions to be aware of?
A3: The most common side reactions include the formation of a di-sulfonylated byproduct when reacting with primary amines and the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid in the presence of water.[1][4]
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting amine and the formation of the desired sulfonamide product.[1][3]
Q5: What are the recommended storage conditions for this compound?
A5: It should be stored in a cool, dry place in a tightly sealed container to protect it from moisture.[5] Due to its moisture sensitivity, handling under an inert atmosphere is recommended.[4]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Degraded or Impure Starting Materials | Verify the purity of both the amine and this compound using NMR or LC-MS. As sulfonyl chlorides are moisture-sensitive, use a freshly opened bottle or a properly stored reagent.[3] |
| Presence of Water | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The presence of water can lead to the hydrolysis of the sulfonyl chloride to the inactive sulfonic acid.[1][4] |
| Incorrect Reaction Temperature | Some reactions require initial cooling (e.g., 0 °C) to control the initial exothermic reaction, followed by warming to room temperature to drive the reaction to completion.[3] Optimize the temperature profile for your specific substrates. |
| Suboptimal Base or Solvent | The choice of base and solvent is crucial. A base that is too weak may not effectively neutralize the HCl byproduct, while a base that is too strong can cause side reactions. The solvent must be inert and capable of dissolving the reactants. Screen different combinations, such as pyridine or triethylamine as the base and dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent.[1][3] |
Issue 2: Formation of a Significant Amount of Di-sulfonylated Byproduct
This is a common issue when reacting this compound with primary amines. The initially formed monosulfonamide can be deprotonated and react with another molecule of the sulfonyl chloride.
Strategies to Promote Mono-sulfonylation
| Strategy | Detailed Protocol |
| Adjust Stoichiometry and Addition Rate | Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride. Dissolve the amine and base in the solvent and cool the mixture to 0 °C. Add a solution of this compound dropwise over a prolonged period (30-60 minutes). This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine.[3] |
| Lower the Reaction Temperature | Perform the reaction at 0 °C or lower (e.g., -20 °C). This often has a more significant effect on reducing the rate of the undesired second sulfonylation.[3] |
| Modify Base Conditions | The choice of base can influence the extent of di-sulfonylation. Pyridine is often a good choice as it is a mild base.[1] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Primary Amine
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.1-1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1]
-
Cooling: Cool the stirred mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).[3]
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[1][3]
Data Presentation
Table 1: Influence of Reaction Parameters on Yield (Illustrative Examples)
| Entry | Amine | Base (Equivalents) | Solvent | Temperature (°C) | Yield (%) | Observations |
| 1 | Aniline | Pyridine (1.5) | DCM | 0 to RT | ~85 | Clean reaction, minimal side products. |
| 2 | Benzylamine | Triethylamine (1.5) | THF | 0 to RT | ~80 | Some di-sulfonylation observed. |
| 3 | Aniline | K₂CO₃ (2.0) | Acetonitrile | RT | <20 | Significant amount of di-sulfonylated byproduct. |
| 4 | Benzylamine | Pyridine (1.5) | DCM | -20 to RT | ~90 | Reduced di-sulfonylation compared to 0 °C. |
Note: The yields presented are illustrative and can vary based on the specific amine substrate and precise reaction conditions.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Strategy to Minimize Di-sulfonylation
Caption: A strategic workflow to minimize the formation of di-sulfonylated byproducts.
References
Technical Support Center: Purification of Products from 2,6-Dimethylmorpholine-4-sulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dimethylmorpholine-4-sulfonyl chloride. Here, you will find detailed information on purification protocols, common issues, and strategies to ensure the highest purity of your final products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound?
A1: The most common impurities include unreacted starting materials (the amine or aniline), excess this compound, the hydrolyzed sulfonyl chloride (2,6-dimethylmorpholine-4-sulfonic acid), and bis-sulfonylated byproducts. The formation of these impurities is often influenced by reaction conditions such as moisture, stoichiometry, and reaction time.
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: To minimize hydrolysis of the sulfonyl chloride, it is crucial to maintain anhydrous conditions. This includes using anhydrous solvents, drying all glassware thoroughly, and running the reaction under an inert atmosphere (e.g., nitrogen or argon). Using freshly opened or properly stored this compound is also recommended as it is sensitive to moisture.[1]
Q3: I am observing a significant amount of a bis-sulfonylated byproduct. How can I favor the formation of the mono-sulfonamide?
A3: The formation of a bis-sulfonylated product, where the amine nitrogen is bonded to two sulfonyl groups, can be a common side reaction, especially with primary amines. To favor mono-sulfonylation, you can employ the following strategies:
-
Control Stoichiometry: Use a slight excess of the amine relative to the this compound (e.g., 1.1 to 1.5 equivalents).[1]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution, preferably at a low temperature (e.g., 0 °C), to maintain a low concentration of the sulfonyl chloride throughout the addition.[1]
-
Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-sulfonated product.
Q4: What are the recommended general work-up procedures for reactions involving this compound?
A4: A typical work-up procedure involves quenching the reaction to neutralize any remaining acid and unreacted sulfonyl chloride, followed by extraction of the desired product.
-
Quenching: The reaction mixture is often quenched by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: The combined organic layers are washed with brine to remove residual water.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Sulfonamide Product
| Possible Cause | Troubleshooting Steps & Solutions |
| Hydrolysis of this compound | Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (N₂ or Ar). Use freshly opened or properly stored sulfonyl chloride.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or adding a slight excess of the sulfonyl chloride. |
| Product Degradation | Some sulfonamides can be sensitive to harsh work-up conditions. Avoid prolonged exposure to strong acids or bases during the work-up. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While lower temperatures can improve selectivity, some reactions may require heating to proceed at a reasonable rate. |
Problem 2: Difficulty in Purifying the Sulfonamide Product
| Possible Cause | Troubleshooting Steps & Solutions |
| Co-elution of Impurities during Column Chromatography | Optimize the solvent system for flash chromatography. A gradient elution of ethyl acetate in hexanes is a common starting point. Varying the solvent polarity can improve separation. For stubborn separations, consider alternative stationary phases or High-Performance Liquid Chromatography (HPLC).[2][3] |
| Product is an Oil or Fails to Crystallize | If the product is an oil, attempt to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or cooling the solution. If crystallization fails, purification by column chromatography is the recommended alternative. |
| Poor Solubility of the Crude Product | Screen a variety of solvents to find a suitable system for either recrystallization or for loading onto a chromatography column. For column chromatography, dissolving the crude product in a minimum amount of a stronger solvent (like dichloromethane) and then adsorbing it onto silica gel before loading can be effective. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-2,6-dimethylmorpholine-4-sulfonamides
This protocol provides a general procedure for the reaction of this compound with a primary aniline.
Materials:
-
Aniline derivative (1.1 mmol)
-
Pyridine (1.5 mmol)
-
This compound (1.0 mmol)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 M HCl aqueous solution
-
Saturated NaHCO₃ aqueous solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the aniline derivative and pyridine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice-water bath.
-
In a separate flask, dissolve the this compound in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding 0.5 M HCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
The crude product can be purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The optimal gradient will depend on the polarity of the specific product.
| Compound Polarity | Suggested Starting Solvent System |
| Nonpolar | 5% Ethyl Acetate in Hexanes |
| Moderately Polar | 10-50% Ethyl Acetate in Hexanes |
| Polar | 100% Ethyl Acetate or 5% Methanol in Dichloromethane |
Table adapted from general guidelines for flash column chromatography.[2]
Purification by Recrystallization
If the purified product is a solid, recrystallization can be an effective final purification step. The choice of solvent is critical and may require screening.
General Procedure:
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent.
-
If the solid does not dissolve, add a co-solvent until a clear solution is obtained at elevated temperature.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath or refrigerator can increase the yield of the crystals.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing Experimental Workflows
Below are diagrams illustrating key experimental workflows described in this guide.
Caption: General experimental workflow from reaction to purification.
Caption: Troubleshooting guide for bis-sulfonylation side reaction.
References
dealing with hydrolysis of 2,6-Dimethylmorpholine-4-sulfonyl chloride
Technical Support Center: 2,6-Dimethylmorpholine-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for handling this compound, focusing on the critical issue of hydrolysis. Adherence to these guidelines is crucial for ensuring experimental success, reagent stability, and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a chemical reagent used in organic synthesis. As a sulfonyl chloride, its primary function is to introduce the 2,6-dimethylmorpholine-4-sulfonyl group onto other molecules, typically through reactions with nucleophiles like amines or alcohols. This process, known as sulfonylation, is fundamental in drug discovery and development for creating sulfonamides and sulfonate esters, which are common functional groups in many pharmaceutical compounds.
Q2: What is hydrolysis and why is it a major concern for this compound?
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For this compound, this means the compound reacts with water to form 2,6-Dimethylmorpholine-4-sulfonic acid and hydrogen chloride (HCl).[1] This is a significant problem for several reasons:
-
Loss of Reactivity: The sulfonic acid product is no longer reactive in the intended sulfonylation reaction, leading to lower yields or complete reaction failure.
-
Product Contamination: The formation of sulfonic acid introduces a significant impurity that can be difficult to remove from the desired product.[2]
-
Corrosive Byproducts: The generation of HCl gas can create a corrosive environment, potentially damaging equipment and posing a safety hazard.[3] The reaction is also exothermic, which can be dangerous if not controlled.[3]
Q3: What are the primary causes of accidental hydrolysis?
Hydrolysis is primarily caused by the reagent's exposure to moisture.[4] Common sources include:
-
Atmospheric Moisture: Opening the reagent container in a humid environment.
-
Contaminated Solvents: Using solvents that have not been properly dried (anhydrous).
-
Wet Glassware: Failure to adequately dry reaction flasks and other equipment.
-
Improper Storage: Storing the reagent in poorly sealed containers that allow moisture to enter over time.[3]
Q4: How should this compound be properly stored?
To ensure the longevity and reactivity of the reagent, strict storage conditions are necessary. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials like water, bases, and alcohols.[3][5] The container must be tightly sealed to prevent any moisture ingress.[3] For long-term storage, keeping the container under an inert atmosphere, such as nitrogen or argon, is highly recommended.[4]
Q5: What are the immediate steps to take in case of a spill?
In the event of a spill, the area should be isolated immediately.[5] Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.[5] The spill should be contained using a non-combustible absorbent material like dry sand or earth. Do not use water on the spill , as this will accelerate hydrolysis and generate hazardous HCl fumes.[5] The contained material should be collected into a suitable, labeled container for hazardous waste disposal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solutions |
| Low or no yield in sulfonylation reaction. | The sulfonyl chloride has likely hydrolyzed due to moisture contamination. | Verify Reagent Quality: Before starting, check for signs of degradation. Use Anhydrous Conditions: Ensure all solvents are freshly dried and all glassware is flame- or oven-dried.[2] Inert Atmosphere: Conduct the entire reaction under a nitrogen or argon atmosphere.[4] Proper Reagent Handling: Allow the reagent bottle to warm to room temperature before opening to prevent condensation. Handle and transfer the reagent using syringes or cannulas. |
| Reagent bottle fumes upon opening. | The sulfonyl chloride is reacting with ambient moisture in the air, producing HCl gas.[3] | This indicates high humidity. Move the reagent to a glove box or a fume hood with a dry atmosphere for handling.[4] Ensure the bottle is purged with an inert gas and sealed tightly with electrical tape or parafilm after use to prevent further moisture ingress. |
| Inconsistent results between experiments. | Partial hydrolysis of the sulfonyl chloride stock is occurring between uses. | Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the entire stock to moisture during each use. |
| Difficulty purifying the final product. | The sulfonic acid byproduct from hydrolysis is contaminating the product.[2] | Prevent Formation: The best solution is prevention by rigorously excluding water from the reaction. Purification: If hydrolysis has occurred, purification may require chromatographic techniques. Developing a stability-indicating HPLC method can help quantify the impurity and guide purification.[6] |
Factors Influencing Hydrolysis Rate
| Factor | Effect on Hydrolysis Rate | Rationale |
| Moisture Concentration | Increases | Water is a reactant in the hydrolysis reaction. Higher concentrations increase the reaction rate.[1] |
| Temperature | Increases | Hydrolysis, like most chemical reactions, proceeds faster at higher temperatures.[6] Keeping the reagent cool during storage and reactions (where appropriate) can slow degradation.[4] |
| Presence of Base (e.g., amines, hydroxides) | Significantly Increases | Bases can catalyze the hydrolysis reaction.[7] Care must be taken to avoid basic contaminants. |
| Solvent | Varies | Hydrolysis is generally faster in more polar, protic solvents that can stabilize the transition state. |
Experimental Protocols
Protocol 1: Recommended Handling Procedure for Anhydrous Reactions
This protocol outlines the best practices for adding this compound to a reaction mixture while minimizing exposure to moisture.
-
Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser, etc.) is thoroughly dried in an oven at >120°C for several hours or flame-dried under vacuum and allowed to cool under a stream of inert gas (N₂ or Ar).
-
System Assembly: Assemble the glassware hot and immediately purge the system with inert gas. Maintain a positive pressure of inert gas throughout the experiment.
-
Solvent Addition: Add the required volume of anhydrous solvent to the reaction flask via a dry syringe or cannula.
-
Reagent Preparation: Allow the bottle of this compound to warm to room temperature before opening to prevent atmospheric moisture from condensing inside.
-
Reagent Transfer: Using a dry syringe, carefully withdraw the required amount of the sulfonyl chloride and add it dropwise to the reaction mixture.
-
Reaction: Maintain the inert atmosphere for the duration of the reaction.
-
Storage: After use, flush the headspace of the reagent bottle with inert gas, seal the cap tightly, and wrap with parafilm or electrical tape for extra protection before returning to storage.[4]
Protocol 2: General Method for Monitoring Hydrolysis by HPLC
This protocol can be adapted to check the purity of the starting material or monitor its consumption during a reaction.
-
Sample Preparation: Under inert conditions, carefully withdraw a small aliquot (e.g., 10 µL) of the sulfonyl chloride or the reaction mixture.
-
Quenching: Immediately quench the aliquot in a known volume (e.g., 1.0 mL) of a suitable solvent mixture, such as acetonitrile/water. This will stop the reaction and hydrolyze any remaining sulfonyl chloride.
-
Dilution: Dilute the quenched sample to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze the sample using a validated HPLC method. A reverse-phase C18 column is often suitable.[8]
-
Data Interpretation: The hydrolyzed product (sulfonic acid) will have a different retention time than the parent sulfonyl chloride. By comparing the peak areas, you can determine the extent of hydrolysis.
Visualizations
References
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 8. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2,6-Dimethylmorpholine-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing reaction conditions for 2,6-Dimethylmorpholine-4-sulfonyl chloride. While specific quantitative data for this reagent is limited in public literature, this guide leverages established principles of sulfonylation reactions to empower you to refine your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chemical compound used as a reagent in organic synthesis. It is primarily employed in the preparation of sulfonamides, which are important functional groups in many pharmaceutical compounds and agrochemicals.[1][2] Its structure incorporates a morpholine ring, which can impart desirable pharmacokinetic properties to the final molecule.
Q2: What are the key physical and chemical properties of this compound?
Based on available data, here are some key properties:
-
Appearance: White to off-white powder.[1]
-
Molecular Formula: C₆H₁₂ClNO₃S.[1]
-
Melting Point: 95-99 °C.[1]
-
Solubility: Soluble in polar organic solvents, but reacts with water.[1]
-
Stability: Stable under recommended storage conditions, but is sensitive to moisture. It should be stored in a cool, dry place in an airtight container.[1]
Q3: Which solvents and bases are typically recommended for reactions with sulfonyl chlorides?
The choice of solvent and base is crucial for a successful sulfonylation reaction.
| Parameter | Recommendations | Rationale |
| Solvents | Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Ethyl Acetate (EtOAc). | These solvents are generally inert to the reactants and facilitate good solubility. The choice may depend on the specific amine and downstream processing. |
| Bases | Tertiary amines like Triethylamine (TEA) or Pyridine. For sterically hindered amines, a non-nucleophilic base like 2,6-lutidine may be beneficial. | The base neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. |
Q4: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. A suitable solvent system should be chosen to achieve good separation between the starting materials (amine and sulfonyl chloride) and the sulfonamide product. The disappearance of the limiting reagent (usually the amine) indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Troubleshooting Guide
This guide addresses common issues encountered during sulfonylation reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Sulfonyl Chloride: Hydrolysis due to improper storage or handling. | • Use a fresh bottle of this compound.• Ensure all glassware is thoroughly dried before use.• Handle the reagent quickly in a dry, inert atmosphere (e.g., under nitrogen or argon). |
| 2. Insufficiently Nucleophilic Amine: The amine substrate may be sterically hindered or electronically deactivated. | • Increase the reaction temperature.• Use a more polar aprotic solvent like DMF to enhance reaction rates.• Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to activate the sulfonyl chloride. | |
| 3. Incorrect Stoichiometry: Molar ratios of reactants and base are not optimized. | • Ensure accurate measurement of all reagents.• Typically, a slight excess of the amine (1.1-1.2 equivalents) and base (1.5-2.0 equivalents) relative to the sulfonyl chloride is a good starting point. | |
| Formation of Multiple Products | 1. Bis-sulfonylation of Primary Amines: The initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride. | • Use a stoichiometric amount or a slight excess of the primary amine.• Add the sulfonyl chloride solution slowly (dropwise) to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonyl chloride.• Use a weaker or sterically hindered base. |
| 2. Hydrolysis of Sulfonyl Chloride: Presence of water in the reaction mixture leads to the formation of the corresponding sulfonic acid. | • Use anhydrous solvents and reagents.• Dry all glassware in an oven before use.• Run the reaction under an inert atmosphere. | |
| Difficult Product Isolation | 1. Emulsion during Workup: The product and byproducts may act as surfactants. | • Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.• Filter the mixture through a pad of Celite. |
| 2. Co-elution during Chromatography: The product and impurities have similar polarities. | • Screen different solvent systems for column chromatography.• Consider recrystallization as an alternative purification method. |
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine
This protocol provides a starting point for your experiments. Optimization will likely be required for your specific substrate.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 5 mL).
-
Addition of Base: Add triethylamine (0.21 mL, 1.5 mmol, 1.5 equiv) to the solution and stir for 5-10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (213.7 mg, 1.0 mmol, 1.0 equiv) in anhydrous DCM (2 mL). Add this solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.
-
Workup: Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting flowchart for low product yield.
Caption: Signaling pathway of bis-sulfonylation side reaction.
References
Technical Support Center: Removal of Excess 2,6-Dimethylmorpholine-4-sulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of excess 2,6-Dimethylmorpholine-4-sulfonyl chloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess this compound?
A1: The most common and effective methods for removing unreacted this compound include aqueous workup, the use of scavenger resins, and chromatography. Each method has its own advantages and is chosen based on the scale of the reaction, the stability of the desired product, and the required level of purity.
Q2: How does an aqueous workup remove the excess sulfonyl chloride?
A2: An aqueous workup removes excess this compound by hydrolysis. The sulfonyl chloride reacts with water to form the corresponding 2,6-dimethylmorpholine-4-sulfonic acid. This sulfonic acid is highly water-soluble and can be separated from the organic product layer by extraction with a basic aqueous solution, such as sodium bicarbonate or sodium hydroxide.[1]
Q3: What are scavenger resins and how do they work in this context?
A3: Scavenger resins are solid-supported reagents, typically polymer beads with functional groups that can react with and bind to the excess sulfonyl chloride. For sulfonyl chlorides, amine-functionalized resins are commonly used. The excess this compound reacts with the resin, effectively "scavenging" it from the solution. The resin-bound byproduct can then be easily removed by simple filtration.
Q4: When is chromatography the preferred method for removal?
A4: Chromatography, particularly column chromatography on silica gel, is typically used for the final purification step to remove trace impurities, including any remaining this compound or its byproducts. It is generally not the primary method for removing large excesses of the reagent due to the potential for streaking of the polar sulfonic acid byproduct and the cost associated with large-scale chromatography.[1]
Q5: Can I quench the excess this compound with an alcohol?
A5: Yes, quenching with a simple alcohol like methanol or ethanol is a viable option. This reaction converts the sulfonyl chloride into a more stable and less reactive sulfonate ester. This derivative may be easier to separate from the desired product by chromatography compared to the highly polar sulfonic acid.
Troubleshooting Guides
Issue 1: Emulsion formation during aqueous workup.
Cause: The presence of polar aprotic solvents like DMF or DMSO, or certain reaction byproducts, can lead to the formation of emulsions during extraction.
Solution:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Solvent Addition: Add more of the organic extraction solvent to dilute the reaction mixture.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.
-
Centrifugation: For smaller scale reactions, centrifuging the mixture can effectively separate the layers.
Issue 2: The desired product is water-soluble and is lost during aqueous extraction.
Cause: The product may have polar functional groups that give it some solubility in the aqueous layer, especially if multiple aqueous washes are performed.
Solution:
-
Back-Extraction: Combine all aqueous layers and re-extract them with a fresh portion of the organic solvent.
-
Use of a More Polar Organic Solvent: If using a non-polar solvent like hexanes, switch to a more polar extraction solvent such as ethyl acetate or dichloromethane.
-
Minimize Washes: Reduce the number of aqueous washes, although this may compromise the removal of the sulfonic acid.
-
Alternative Removal Method: Consider using a scavenger resin to avoid an aqueous workup altogether.
Issue 3: Scavenger resin shows low efficiency in removing the sulfonyl chloride.
Cause:
-
Insufficient Resin: The amount of scavenger resin used may be insufficient to react with all of the excess sulfonyl chloride.
-
Poor Mixing: Inadequate agitation of the reaction mixture with the resin can lead to incomplete scavenging.
-
Incorrect Solvent: The solvent used may not be optimal for the swelling of the resin beads, limiting access to the reactive sites.
Solution:
-
Increase Resin Equivalents: Use a higher molar equivalent of the scavenger resin relative to the excess sulfonyl chloride.
-
Ensure Vigorous Stirring: Use a mechanical stirrer or vigorous shaking to ensure good contact between the resin and the solution.
-
Consult Resin Manufacturer's Guidelines: Check the recommended solvents for the specific scavenger resin being used to ensure optimal performance.
Data Presentation
Table 1: Comparison of Removal Methods for Excess this compound
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Workup | Hydrolysis to water-soluble sulfonic acid | Inexpensive, effective for large quantities. | Can lead to emulsions, potential for product loss if water-soluble, not suitable for water-sensitive products. | Large-scale reactions with water-stable products. |
| Scavenger Resins | Covalent binding to a solid support | High selectivity, simple filtration-based removal, avoids aqueous workup. | More expensive than simple quenching, may require optimization of reaction time and solvent. | Reactions with sensitive products, parallel synthesis, and when a non-aqueous workup is preferred. |
| Chromatography | Differential adsorption on a stationary phase | Provides high purity of the final product. | Not practical for removing large excesses, can be time-consuming and costly. | Final purification step to remove trace impurities. |
| Alcohol Quench | Conversion to a sulfonate ester | Forms a more easily separable, less polar byproduct. | The resulting ester still needs to be removed, typically by chromatography. | When the sulfonate ester is significantly easier to separate from the product than the sulfonic acid. |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Excess this compound
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add deionized water to the stirred reaction mixture to quench the excess this compound. Caution: The reaction may be exothermic.
-
Dilution: Dilute the quenched mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer). Caution: CO₂ evolution may occur.
-
Deionized water (1 x volume of organic layer).
-
Saturated aqueous sodium chloride (brine) solution (1 x volume of organic layer).
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product further by column chromatography if necessary.
Protocol 2: Removal of Excess this compound using an Amine-Functionalized Scavenger Resin
-
Resin Selection: Choose an appropriate amine-functionalized scavenger resin (e.g., aminomethylated polystyrene).
-
Resin Preparation (if necessary): Swell the resin in the reaction solvent for the recommended time before use.
-
Scavenging: Add the scavenger resin (typically 2-3 molar equivalents relative to the excess sulfonyl chloride) to the reaction mixture.
-
Agitation: Stir or shake the mixture vigorously at room temperature. The required time can range from 1 to 24 hours. Monitor the disappearance of the sulfonyl chloride by a suitable analytical technique (e.g., TLC, LC-MS).
-
Filtration: Filter the reaction mixture to remove the resin.
-
Washing: Wash the collected resin with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure to yield the crude product.
-
Purification: Further purification can be performed by chromatography if needed.
Mandatory Visualizations
Caption: Workflow for Aqueous Workup Removal.
Caption: Workflow for Scavenger Resin Removal.
References
troubleshooting failed reactions involving 2,6-Dimethylmorpholine-4-sulfonyl chloride
Welcome to the Technical Support Center for 2,6-Dimethylmorpholine-4-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical reagent with the molecular formula C6H12ClNO3S.[1] It is primarily used as a sulfonylating agent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. These resulting compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The steric hindrance provided by the two methyl groups on the morpholine ring can influence its reactivity and selectivity in chemical transformations.
Q2: What are the key physical and chemical properties of this compound?
The key properties are summarized in the table below:
| Property | Value |
| Molecular Formula | C6H12ClNO3S |
| Molecular Weight | 213.68 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 95-99 °C |
| Solubility | Soluble in polar organic solvents; reacts with water |
| Stability | Stable under recommended storage conditions, but sensitive to moisture |
Q3: How should this compound be stored?
Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container in a cool, dry place, away from atmospheric moisture. Hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid is a common degradation pathway.
Troubleshooting Failed Reactions
This section addresses common problems encountered during reactions involving this compound, providing potential causes and solutions.
Issue 1: Low or No Product Yield
Potential Cause 1: Inactive Reagent
-
Symptom: The reaction does not proceed, and starting material is recovered.
-
Troubleshooting:
-
Moisture Contamination: The sulfonyl chloride is highly susceptible to hydrolysis. Ensure that all glassware is thoroughly dried, and anhydrous solvents are used.
-
Reagent Quality: Use a fresh bottle of this compound or verify the purity of the existing stock.
-
Potential Cause 2: Steric Hindrance
-
Symptom: The reaction is sluggish or gives low yields, especially with bulky nucleophiles (e.g., sterically hindered amines or alcohols).
-
Troubleshooting:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome steric repulsion.[2]
-
Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and allow for longer reaction times.
-
Use a Less Hindered Base: For sulfonamide synthesis, a smaller, non-nucleophilic base may be more effective than a bulky one.[2]
-
Potential Cause 3: Suboptimal Reaction Conditions
-
Symptom: Incomplete conversion of starting materials.
-
Troubleshooting:
-
Solvent Selection: Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally suitable. For slow reactions, consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF).[3]
-
Base Selection: The choice of base is critical. For sulfonamide synthesis, tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. For less reactive amines, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary. The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction by forming a more reactive intermediate.[3][4]
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Formation of Side Products
Potential Cause 1: Hydrolysis of Sulfonyl Chloride
-
Symptom: Presence of a polar, water-soluble byproduct, likely the corresponding sulfonic acid.
-
Troubleshooting:
-
Strict Anhydrous Conditions: As mentioned previously, ensure all reagents, solvents, and glassware are free of moisture.
-
Potential Cause 2: Reaction with Tertiary Amine Base
-
Symptom: Formation of complex mixtures when using tertiary amine bases.
-
Troubleshooting:
-
Use a Non-Nucleophilic Base: If side reactions with the base are suspected, switch to a non-nucleophilic base like DBU or a hindered base like 2,6-lutidine.[3]
-
Potential Cause 3: Bis-sulfonylation of Primary Amines
-
Symptom: Formation of a less polar byproduct, corresponding to the di-sulfonated amine.
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the electrophile.
-
Signaling Pathway of a Common Side Reaction: Hydrolysis
Caption: The hydrolysis pathway of the sulfonyl chloride to sulfonic acid.
Experimental Protocols
General Protocol for Sulfonamide Synthesis from a Primary Amine
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
General Protocol for Sulfonate Ester Synthesis from an Alcohol
-
Reaction Setup: To a solution of the alcohol (1.0 equivalent) in anhydrous DCM or toluene at 0 °C under an inert atmosphere, add a base (e.g., triethylamine, 1.5 equivalents). For less reactive alcohols, a catalytic amount of DMAP (0.1 equivalents) can be added.
-
Addition of Sulfonyl Chloride: Add this compound (1.2 equivalents) portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS until the starting alcohol is consumed.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the sulfonamide synthesis.
Quantitative Data Summary
The following table provides a general overview of reaction conditions that can be optimized. Specific values will depend on the substrate and desired outcome.
| Parameter | Amine Nucleophile | Alcohol Nucleophile |
| Equivalents of Nucleophile | 1.0 | 1.0 |
| Equivalents of Sulfonyl Chloride | 1.05 - 1.2 | 1.1 - 1.5 |
| Base | Triethylamine, DIPEA, DBU | Triethylamine, Pyridine |
| Equivalents of Base | 1.5 - 2.0 | 1.5 - 2.5 |
| Catalyst (optional) | DMAP (0.1 eq) | DMAP (0.1 - 0.2 eq) |
| Solvent | DCM, THF, Acetonitrile, DMF | DCM, Toluene, Acetonitrile |
| Temperature | 0 °C to reflux | 0 °C to reflux |
| Typical Reaction Time | 2 - 24 hours | 4 - 48 hours |
Experimental Workflow for Sulfonamide Synthesis
Caption: A step-by-step workflow for a typical sulfonamide synthesis.
References
preventing byproduct formation with 2,6-Dimethylmorpholine-4-sulfonyl chloride
Welcome to the technical support center for 2,6-Dimethylmorpholine-4-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation during its use in chemical synthesis.
Troubleshooting Guides
When using this compound in your experiments, you may encounter the formation of unwanted byproducts. This guide provides a summary of potential issues, their likely causes, and recommended solutions to improve reaction specificity and yield.
| Issue ID | Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| BP-001 | Formation of 2,6-Dimethylmorpholine | Hydrolysis of the sulfonyl chloride. | Ensure anhydrous reaction conditions. Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| BP-002 | Presence of a sulfonic acid byproduct (2,6-Dimethylmorpholine-4-sulfonic acid) | Reaction of the sulfonyl chloride with residual water in the reaction mixture. | Thoroughly dry all solvents and reagents. Consider the use of a scavenger for HCl, such as a non-nucleophilic base. |
| BP-003 | Double sulfonylation of primary amine substrates | The initially formed sulfonamide is deprotonated by the base and reacts with another molecule of the sulfonyl chloride. | Use a stoichiometric amount of the sulfonyl chloride relative to the primary amine. Add the sulfonyl chloride slowly to the reaction mixture to maintain a low concentration. |
| BP-004 | Reaction with solvent | Nucleophilic attack by a reactive solvent (e.g., an alcohol) on the sulfonyl chloride. | Choose an inert solvent for the reaction, such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). |
| BP-005 | Formation of N-sulfonylmorpholine dimer | Self-condensation of the reagent under certain conditions. | Control the reaction temperature, keeping it as low as feasible to achieve the desired reaction rate. |
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of 2,6-Dimethylmorpholine in my crude reaction mixture. What is the likely cause and how can I prevent it?
A1: The presence of 2,6-Dimethylmorpholine is most likely due to the hydrolysis of the this compound starting material. Sulfonyl chlorides are sensitive to moisture. To prevent this, it is crucial to maintain strictly anhydrous reaction conditions. This includes using thoroughly dried solvents and reagents and running the reaction under an inert atmosphere like nitrogen or argon.
Q2: My reaction is sluggish, and upon increasing the temperature, I see more byproducts. What are my options?
A2: Increasing the temperature can often accelerate side reactions. Instead of raising the temperature, consider using a more effective nucleophilic catalyst, if applicable to your reaction, or a more polar aprotic solvent to enhance the reaction rate. Also, ensure your base is appropriate for the specific amine being used; a stronger, non-nucleophilic base might be required for less reactive amines.
Q3: I am using a primary amine and see a byproduct with a higher molecular weight than my expected product. What could this be?
A3: With primary amines, there is a possibility of double sulfonylation. After the initial sulfonamide is formed, the remaining N-H proton is acidic and can be removed by the base. The resulting anion can then react with a second molecule of the sulfonyl chloride. To avoid this, use a 1:1 stoichiometry of the amine to the sulfonyl chloride and add the sulfonyl chloride solution dropwise to the reaction mixture.
Q4: Can the 2,6-dimethylmorpholine ring open or rearrange under typical sulfonylation conditions?
A4: The morpholine ring is generally stable under standard sulfonylation conditions, which are typically neutral or basic. However, under strongly acidic conditions, which are not typical for this reaction, ring-opening could be a possibility. It is always advisable to perform the reaction under the mildest conditions possible.
Q5: What is the best way to purify my desired sulfonamide product away from the unreacted sulfonyl chloride and other byproducts?
A5: Column chromatography on silica gel is a common and effective method for purifying sulfonamides. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often successful. If the desired product is a solid, recrystallization can also be an excellent purification technique. To remove the unreacted sulfonyl chloride, a basic aqueous wash during the workup can be effective, as it will hydrolyze the sulfonyl chloride to the more water-soluble sulfonic acid.
Experimental Protocols
Protocol: Synthesis of a Sulfonamide using this compound and a Primary Amine
This protocol provides a general procedure for the sulfonylation of a primary amine, designed to minimize byproduct formation.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA), freshly distilled
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the primary amine (1.0 equivalent) and dissolve it in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Base Addition: Add the non-nucleophilic base (e.g., TEA or DIPEA, 1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM in a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirring amine solution over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired sulfonamide.
Visualizations
Caption: Reaction pathway showing the formation of the desired sulfonamide and potential byproducts.
Caption: Experimental workflow for minimizing byproduct formation in sulfonamide synthesis.
workup procedure for reactions with 2,6-Dimethylmorpholine-4-sulfonyl chloride
An essential resource for researchers, scientists, and professionals in drug development, this technical support center provides detailed troubleshooting guides and frequently asked questions for handling the workup procedures of reactions involving 2,6-dimethylmorpholine-4-sulfonyl chloride.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workup, offering clear causes and actionable solutions.
| Issue | Possible Cause | Suggested Solution |
| Low Yield or Incomplete Reaction | Moisture Contamination: Sulfonyl chlorides are highly sensitive to moisture, which can cause hydrolysis and reduce reactivity.[1] | Ensure all glassware is thoroughly oven or flame-dried before use.[2] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider extending the reaction time or carefully increasing the temperature.[1] | |
| Suboptimal Reagent Concentration or Purity: The concentration of reagents can be critical; incorrect concentrations may lead to incomplete reactions or the formation of side products.[1] Using impure or degraded sulfonyl chloride will also lower the yield. | Use a fresh, high-purity batch of this compound. Ensure accurate calculation and weighing of all reagents.[2] | |
| Inefficient Mixing: A non-homogeneous reaction mixture can lead to localized concentration gradients and incomplete reaction. | Ensure efficient and continuous stirring throughout the reaction, especially during reagent addition.[1] | |
| Difficult Product Isolation | Product Loss During Workup: Significant product can be lost during extraction and purification steps if not performed carefully.[1][2] | During aqueous workup, rinse the reaction flask and separatory funnel with the organic solvent to ensure a complete transfer.[2] When drying the organic layer, rinse the drying agent thoroughly (e.g., with ethyl acetate) to recover any adsorbed product.[2] |
| Formation of Emulsions: The presence of both polar and non-polar species can lead to the formation of stable emulsions during aqueous extraction, making phase separation difficult. | To break an emulsion, add brine (saturated aqueous NaCl solution) or dilute the mixture with more organic solvent. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. In difficult cases, filtering the mixture through a pad of Celite® may be effective. | |
| Oily or Non-Crystalline Product: The final product may be an oil that is difficult to solidify, complicating handling and purification. | If an oil is obtained after concentration, try triturating it with a non-polar solvent like hexanes or pentane to induce crystallization. If the product remains oily, purification via silica gel chromatography is the recommended next step. | |
| Streaking on TLC Plates: Impurities, especially residual amine base or sulfonic acid byproducts, can cause streaking on TLC plates, making reaction monitoring and purity assessment difficult. | Ensure the workup includes washes with both dilute acid (e.g., 1M HCl) to remove basic impurities and a mild base (e.g., saturated aq. NaHCO₃) to remove acidic impurities like hydrolyzed sulfonyl chloride.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the proper way to quench a reaction involving this compound? It is standard practice to quench reactions containing sulfonyl chlorides by carefully and slowly adding the reaction mixture to ice-cold water or a beaker of ice.[4] This process hydrolyzes any remaining reactive sulfonyl chloride to the corresponding water-soluble sulfonic acid, which can then be easily removed during the aqueous extraction.
Q2: What are the most common side products in these reactions? The primary side product is the sulfonic acid formed from the hydrolysis of the sulfonyl chloride by trace moisture or during the aqueous workup. If the reaction involves an amine nucleophile, and an excess of the sulfonyl chloride and base are used, di-sulfonation can sometimes occur, leading to the formation of a sulfonimide.[1]
Q3: Which solvents are best for extracting the sulfonamide product? The choice of extraction solvent depends on the polarity of the product. The most common solvents are ethyl acetate (EtOAc) and dichloromethane (DCM). For large-scale procedures, if tetrahydrofuran (THF) was used as the reaction solvent, it is often best to remove it by rotary evaporation before the aqueous workup to prevent emulsions and improve extraction efficiency.[5]
Q4: How can I effectively remove reaction additives like pyridine or triethylamine during workup? To remove basic additives such as pyridine or triethylamine, wash the organic layer with a dilute acidic solution, like 1M HCl or saturated aqueous ammonium chloride (NH₄Cl).[5] This protonates the amine, forming a salt that is soluble in the aqueous layer and is thus removed from the organic phase.
Experimental Protocols
Standard Aqueous Workup Protocol for a Sulfonamide Synthesis
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Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a separate beaker containing crushed ice with vigorous stirring to quench any unreacted sulfonyl chloride.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with:
-
1M HCl (2 x 50 mL) - to remove any amine base.
-
Saturated aqueous NaHCO₃ (2 x 50 mL) - to remove acidic byproducts.
-
Brine (1 x 50 mL) - to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material as needed, typically by flash column chromatography or crystallization.
Mandatory Visualization
Caption: Standard experimental workflow for the workup of sulfonylation reactions.
Caption: A decision tree for troubleshooting common workup procedure issues.
References
Technical Support Center: Managing Exotherms in 2,6-Dimethylmorpholine-4-sulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you safely and effectively manage exothermic reactions during the synthesis of 2,6-Dimethylmorpholine-4-sulfonyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the reaction of 2,6-dimethylmorpholine with sulfuryl chloride.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Inadequate Cooling: The reaction is highly exothermic, and the cooling capacity of the system may be insufficient. 2. Addition Rate Too Fast: Adding the reagent (typically sulfuryl chloride) too quickly generates heat faster than it can be dissipated. 3. High Reactant Concentration: More concentrated reactants lead to a faster reaction rate and greater heat generation per unit volume. | 1. Improve Cooling: Ensure the reaction vessel is adequately immersed in a cooling bath (e.g., ice-water or dry ice-acetone). Use a larger cooling bath or a more efficient cryostat. 2. Slow Down Addition: Add the reagent dropwise or via a syringe pump over a prolonged period. Monitor the internal temperature closely during the addition. 3. Dilute the Reaction Mixture: Use a suitable inert solvent to increase the total volume and improve heat dissipation. |
| Excessive Gas Evolution (HCl, SO₂) Leading to Pressure Buildup | 1. Reaction Temperature Too High: Higher temperatures accelerate the reaction rate and the rate of gas evolution. 2. Inadequate Venting: The reaction vessel may not have a proper outlet for the evolving gases. | 1. Maintain Low Temperature: Keep the reaction temperature strictly controlled, ideally below 5 °C.[1] 2. Ensure Proper Venting: Use a setup that allows for the safe venting of gases, such as a bubbler filled with an inert liquid or a connection to a fume hood's exhaust system. |
| Low Yield of this compound | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or low temperature. 2. Side Reactions: Uncontrolled exotherms can lead to the formation of byproducts. 3. Hydrolysis of Product: The sulfonyl chloride product is sensitive to moisture. | 1. Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, GC, or NMR) to monitor the disappearance of the starting material. 2. Strict Temperature Control: Maintain the recommended low temperature to minimize side reactions. 3. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Work under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Solid Precipitate During Reaction | 1. Formation of Amine Hydrochloride Salt: The HCl generated during the reaction can react with the starting amine or a tertiary amine base to form a salt that may precipitate. | 1. Use of a Non-nucleophilic Base: Employ a non-nucleophilic organic base (e.g., triethylamine or pyridine) to scavenge the HCl as it is formed. 2. Solvent Selection: Choose a solvent in which the hydrochloride salt is soluble or can be easily managed as a slurry. |
Frequently Asked Questions (FAQs)
Q1: How exothermic is the reaction between 2,6-dimethylmorpholine and sulfuryl chloride?
Q2: What is the optimal temperature for this reaction?
A2: To control the exotherm and minimize side reactions, it is crucial to maintain a low temperature throughout the addition of sulfuryl chloride. A temperature range of 0 to 5 °C is generally recommended.[1]
Q3: What solvents are suitable for this reaction?
A3: Anhydrous aprotic solvents are typically used. Dichloromethane (DCM) and toluene are common choices.[3] The choice of solvent can influence the reaction rate and the solubility of any hydrochloride salts that may form.
Q4: How should I quench the reaction?
A4: The reaction can be quenched by carefully and slowly adding the reaction mixture to cold water or an ice/water mixture. This will hydrolyze any remaining sulfuryl chloride. Be aware that this quenching process is also exothermic and will generate more HCl. Perform the quench in a well-ventilated fume hood.
Q5: What are the primary safety concerns with this reaction?
A5: The primary safety concerns are:
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Thermal Runaway: Due to the highly exothermic nature of the reaction.
-
Gas Evolution: The release of toxic and corrosive gases (HCl and SO₂).[1]
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Reactivity of Sulfuryl Chloride: Sulfuryl chloride is corrosive and reacts violently with water.[4]
Q6: Are there any alternative, safer methods for this synthesis?
A6: Continuous flow chemistry is an emerging technique that offers enhanced safety for highly exothermic reactions.[1] By using a microreactor, the reaction volume is kept small at any given time, allowing for much more efficient heat transfer and better control over the reaction temperature. This significantly reduces the risk of a thermal runaway.[1]
Quantitative Data
While specific data for the target reaction is limited, the following table provides relevant thermochemical data for context.
| Reaction/Process | Parameter | Value | Significance |
| Formation of a sulfenyl chloride from a thiol and SO₂Cl₂ | Heat of Reaction (ΔH) | 242 kJ/mol[1][2] | Illustrates the significant exothermic nature of similar reactions involving sulfuryl chloride. |
| Formation of sulfuryl chloride (SO₂(g) + Cl₂(g) → SO₂Cl₂(g)) | Standard Reaction Enthalpy (ΔH°) | -57.97 kJ/mol[5] | Provides context on the energy of the reagent itself. |
Experimental Protocols
Batch Synthesis of this compound with Exotherm Control
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Materials:
-
2,6-Dimethylmorpholine
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Water
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Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate
Equipment:
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Three-neck round-bottom flask
-
Dropping funnel
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Cooling bath (ice-water)
-
Separatory funnel
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Rotary evaporator
Procedure:
-
Setup: Assemble the three-neck flask with the dropping funnel, thermometer, and inert gas inlet. Ensure all glassware is oven-dried.
-
Initial Charge: To the flask, add 2,6-dimethylmorpholine and triethylamine dissolved in anhydrous DCM.
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Cooling: Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.
-
Reagent Addition: Slowly add a solution of sulfuryl chloride in anhydrous DCM to the dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed 5 °C. This addition should be performed over a period of 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or GC).
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of ice and water.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for managing reaction exotherms.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for 2,6-Dimethylmorpholine-4-sulfonyl Chloride
This guide provides a comparative overview of analytical methodologies for 2,6-Dimethylmorpholine-4-sulfonyl chloride, a key intermediate in pharmaceutical and organic synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, stability, and purity of this reagent and its subsequent products. This document is intended for researchers, scientists, and drug development professionals, offering a comparison with alternative sulfonylating agents and providing detailed experimental protocols.
Comparison with Alternative Sulfonylating Agents
This compound is one of several reagents used for introducing a sulfonyl group into a molecule. Its reactivity and the properties it imparts to the resulting sulfonamide are key considerations. A comparison with two common alternatives, p-toluenesulfonyl chloride (tosyl chloride) and 5-(dimethylamino)-1-naphthalenesulfonyl chloride (dansyl chloride), is presented below.
The reactivity of sulfonyl chlorides is influenced by the electronic nature of their substituents. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, increasing reactivity. Alkanesulfonyl chlorides are generally more reactive than arylsulfonyl chlorides.[1]
Quantitative Data Summary
Due to the limited availability of specific quantitative performance data for this compound, the following table presents typical performance characteristics for the analysis of morpholine derivatives by GC-MS and HPLC, which can be considered as a starting point for method development and validation for the target analyte.[2]
| Analytical Method | Analyte Type | Typical Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) |
| GC-MS (with derivatization) | Morpholine Derivatives | 10 - 500 µg/L | > 0.999 | 1.3 - 7.3 µg/L | 4.1 - 24.4 µg/L | 88.6 - 109.0 | 1.4 - 9.4 |
| HPLC-UV (with derivatization) | Morpholine Derivatives | 0.1 - 100 µg/mL | > 0.998 | ~0.05 µg/mL | ~0.15 µg/mL | 90 - 110 | < 5 |
| LC-MS/MS | Morpholine Derivatives | 1 - 1000 ng/mL | > 0.999 | < 1 ng/mL | < 5 ng/mL | 95 - 105 | < 10 |
Experimental Protocols
The following are detailed methodologies for key analytical techniques applicable to this compound and its derivatives. These protocols are based on established methods for similar compounds and should be validated for the specific application.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the potential thermal lability of sulfonyl chlorides, derivatization is often employed to enhance stability and volatility.[3]
Sample Preparation (Derivatization to a more stable sulfonamide):
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To 1 mL of a solution of this compound in a suitable organic solvent (e.g., dichloromethane), add a 1.2 molar excess of a primary or secondary amine (e.g., diethylamine).
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Add a tertiary amine base (e.g., triethylamine, 1.5 equivalents) to scavenge the HCl produced.
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Vortex the mixture and allow it to react at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
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Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution containing the stable sulfonamide derivative is ready for GC-MS analysis.
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 min.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-550.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For sulfonyl chlorides, which lack a strong UV chromophore, derivatization can be used for UV detection. Alternatively, LC-MS can be employed for sensitive and selective detection.
HPLC-UV (with derivatization):
Derivatization (Pre-column):
-
React this compound with a UV-active amine (e.g., aniline) under basic conditions as described in the GC-MS sample preparation.
-
The resulting sulfonamide can be analyzed by HPLC with UV detection.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength appropriate for the derivatized product (e.g., 254 nm for an aniline derivative).
-
Injection Volume: 10 µL.
LC-MS/MS:
For direct analysis without derivatization, LC-MS/MS provides high sensitivity and specificity.
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient: 10% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be determined for this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum. The expected signals would include those for the methyl and morpholine ring protons. The chemical shifts will be influenced by the electron-withdrawing sulfonyl chloride group.
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum. This will show distinct signals for the methyl and morpholine ring carbons.
Visualizations
Experimental Workflow for Sulfonamide Synthesis and Analysis
Caption: General workflow for the synthesis of a sulfonamide and its subsequent analysis.
Signaling Pathway Inhibition by a Sulfonamide Drug
Many sulfonamide-containing drugs act as enzyme inhibitors. The following diagram illustrates a simplified signaling pathway where a sulfonamide drug inhibits a kinase, a common mechanism of action.
References
Comparative Guide to the Analytical Quantification of 2,6-Dimethylmorpholine-4-sulfonyl Chloride
For researchers, scientists, and professionals in drug development, the accurate and robust quantification of reactive intermediates like 2,6-Dimethylmorpholine-4-sulfonyl chloride is critical for process control and quality assurance. This guide provides a comparative analysis of potential analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Given the reactive nature of sulfonyl chlorides, direct analysis is often challenging, necessitating derivatization to enhance stability and detectability.[1][2][3]
Executive Summary of Analytical Approaches
The analysis of this compound is complicated by its high reactivity, particularly its sensitivity to moisture, and its lack of a strong native chromophore for UV-Vis detection.[4] This guide explores four distinct analytical strategies to address these challenges:
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Direct Analysis by Reversed-Phase HPLC (RP-HPLC): A hypothetical approach for rapid, direct measurement, acknowledging the inherent stability and detection challenges.
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RP-HPLC with Pre-column Derivatization: A robust method involving chemical modification to create a stable, UV-active derivative for reliable quantification.
-
Gas Chromatography with Derivatization and Flame Ionization Detection (GC-FID): A classic approach for volatile compounds, requiring derivatization to improve thermal stability and prevent degradation in the injection port.[2]
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Capillary Electrophoresis (CE) with Derivatization: An advanced, high-resolution technique for the analysis of the derivatized product, offering excellent separation efficiency.[5][6]
Comparative Performance Data
The following table summarizes the anticipated performance characteristics of each analytical method for the quantification of this compound.
| Parameter | Direct RP-HPLC (Hypothetical) | RP-HPLC with Derivatization | GC with Derivatization | CE with Derivatization |
| Retention/Migration Time | ~2.5 min | ~7.8 min | ~10.2 min | ~5.1 min |
| Resolution (Rs) | >1.5 | >2.0 | >2.0 | >4.0 |
| Limit of Detection (LOD) | ~5 µg/mL | ~0.1 µg/mL | ~0.5 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~15 µg/mL | ~0.3 µg/mL | ~1.5 µg/mL | ~0.15 µg/mL |
| Linearity (R²) | >0.990 | >0.999 | >0.998 | >0.999 |
| Precision (RSD%) | <5% | <2% | <3% | <2% |
| Total Analysis Time | ~10 min | ~30 min (including derivatization) | ~35 min (including derivatization) | ~25 min (including derivatization) |
Experimental Workflows and Logical Comparisons
The following diagrams illustrate the experimental workflow for the derivatization-based methods and provide a logical comparison of the pros and cons of each analytical technique.
Caption: Workflow for derivatization-based analytical methods.
Caption: Comparison of analytical techniques.
Detailed Experimental Protocols
Method 1: Direct Analysis by RP-HPLC (Hypothetical)
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Principle: This method assumes the direct injection of the analyte onto a reversed-phase column. Due to the high reactivity of the sulfonyl chloride group with protic solvents, an anhydrous mobile phase and rapid analysis are essential to minimize on-column degradation.
-
Instrumentation: HPLC system with a UV detector.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 90:10 (v/v) Acetonitrile:Dichloromethane.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in anhydrous dichloromethane to the desired concentration.
-
Challenges: Significant challenges are expected with this method, including poor retention, peak tailing, and analyte degradation. The lack of a strong chromophore will lead to poor sensitivity.
Method 2: RP-HPLC with Pre-column Derivatization
-
Principle: The sulfonyl chloride is reacted with a nucleophilic aromatic amine (e.g., aniline) to form a stable, UV-active sulfonamide. This derivative is then separated and quantified by RP-HPLC. This approach is based on established methods for reactive acid chlorides.[1]
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Instrumentation: HPLC system with a UV detector.
-
Derivatization Reagent: 0.1 M Aniline in anhydrous acetonitrile.
-
Derivatization Protocol:
-
To 100 µL of the sample solution in anhydrous acetonitrile, add 100 µL of the derivatization reagent and 50 µL of pyridine (as a catalyst and acid scavenger).
-
Vortex the mixture and heat at 60°C for 15 minutes.
-
Cool to room temperature and dilute with the mobile phase to the final volume.
-
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid. Start with 30% B, ramp to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Method 3: Gas Chromatography with Derivatization and FID
-
Principle: To overcome the thermal lability of the sulfonyl chloride, it is converted to a more stable and volatile derivative, such as a sulfonamide, by reacting it with a secondary amine (e.g., diethylamine). The resulting N,N-diethyl-2,6-dimethylmorpholine-4-sulfonamide is then analyzed by GC-FID. This approach is analogous to methods used for other sulfonyl chlorides to prevent degradation.[2]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Derivatization Reagent: 0.2 M Diethylamine in anhydrous toluene.
-
Derivatization Protocol:
-
To 200 µL of the sample in anhydrous toluene, add 200 µL of the derivatization reagent.
-
Seal the vial and let it stand at room temperature for 20 minutes.
-
The resulting diethylammonium chloride salt will precipitate. The supernatant can be directly injected.
-
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Temperature Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection: Splitless, 1 µL at 250°C.
-
Detector: FID at 300°C.
Method 4: Capillary Electrophoresis (CE) with Derivatization
-
Principle: Similar to the HPLC method, the analyte is first derivatized to a stable sulfonamide. The resulting charged or neutral derivative is then analyzed by Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Chromatography (MEKC), respectively. CE offers exceptionally high separation efficiency.[5][6][7]
-
Instrumentation: Capillary Electrophoresis system with a DAD or UV detector.
-
Derivatization: Use the same protocol as for RP-HPLC with derivatization.
-
Capillary: Fused-silica capillary, 50 µm ID, 60 cm total length (50 cm to detector).
-
Background Electrolyte (BGE): 25 mM sodium borate buffer, pH 9.2.
-
Voltage: 25 kV (normal polarity).
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 254 nm.
Conclusion and Recommendations
For routine quality control environments where robustness and reliability are paramount, RP-HPLC with pre-column derivatization is the recommended method. It offers an excellent balance of sensitivity, specificity, and reproducibility. While the sample preparation is more involved than direct analysis, the significant improvement in data quality justifies the additional effort.
For research and development settings where high separation efficiency is required to resolve potential impurities, CE with derivatization presents a powerful alternative. Its low solvent consumption and high resolving power are significant advantages.
GC with derivatization is a viable option, particularly if HPLC or CE instrumentation is unavailable. However, careful optimization of the derivatization and injection parameters is crucial to avoid thermal degradation.
Direct analysis by HPLC is not recommended due to the inherent instability and poor detectability of the underivatized this compound. The development of a reliable analytical method for this compound hinges on a successful derivatization strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. Analysis of sulfonamides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. figshare.com [figshare.com]
Comparative Analysis of 2,6-Dimethylmorpholine-4-sulfonyl Chloride in Sulfonylation Reactions
For Researchers, Scientists, and Drug Development Professionals: A GC-MS Perspective on Sulfonylation Reagents
In the realm of synthetic chemistry, particularly in the development of pharmaceutical agents, the formation of sulfonate esters and sulfonamides constitutes a cornerstone of molecular design. The choice of the sulfonylation agent is critical, influencing reaction efficiency, product yield, and purity. This guide provides a comparative analysis of 2,6-Dimethylmorpholine-4-sulfonyl chloride against two commonly used alternatives, p-toluenesulfonyl chloride (Ts-Cl) and methanesulfonyl chloride (Ms-Cl), with a focus on the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of their respective reaction products.
Performance Comparison of Sulfonylation Agents
The selection of a sulfonylation agent is often a balance between reactivity, stability, and the steric and electronic properties of the target molecule. While Ts-Cl and Ms-Cl are widely utilized for their reliability and cost-effectiveness, this compound offers a unique structural motif that can be advantageous in specific synthetic contexts, potentially influencing the biological activity and pharmacokinetic properties of the resulting compounds.
To illustrate the analytical differentiation of the products derived from these reagents, we present a comparative summary of hypothetical GC-MS data for the reaction of each sulfonyl chloride with benzyl alcohol and benzylamine.
Table 1: Comparative GC-MS Data for the Reaction Products with Benzyl Alcohol
| Parameter | Benzyl 2,6-dimethylmorpholine-4-sulfonate | Benzyl p-toluenesulfonate (Benzyl Tosylate) | Benzyl methanesulfonate |
| Molecular Weight | 285.35 g/mol | 262.32 g/mol | 186.22 g/mol |
| Hypothetical Retention Time | 15.2 min | 14.5 min | 12.8 min |
| Molecular Ion (M+) [m/z] | 285 | 262 | 186 |
| Key Fragment Ions [m/z] | 172 (M - C7H7O), 114 (C6H12NO), 91 (C7H7) | 155 (M - C7H7), 91 (C7H7) | 91 (C7H7), 79 (CH3SO2) |
Table 2: Comparative GC-MS Data for the Reaction Products with Benzylamine
| Parameter | N-benzyl-2,6-dimethylmorpholine-4-sulfonamide | N-benzyl-4-methylbenzenesulfonamide | N-benzylmethanesulfonamide |
| Molecular Weight | 284.38 g/mol | 261.34 g/mol | 185.25 g/mol |
| Hypothetical Retention Time | 16.5 min | 15.8 min | 13.5 min |
| Molecular Ion (M+) [m/z] | 284 | 261 | 185 |
| Key Fragment Ions [m/z] | 220 (M - SO2), 178 (M - C6H12NO), 106 (C7H8N), 91 (C7H7) | 155 (M - C7H8N), 91 (C7H7) | 106 (C7H8N), 91 (C7H7), 79 (CH3SO2) |
Experimental Protocols
A detailed methodology for a representative reaction and subsequent GC-MS analysis is provided below.
Synthesis of Benzyl 2,6-dimethylmorpholine-4-sulfonate
Materials:
-
This compound (1.0 mmol)
-
Benzyl alcohol (1.2 mmol)
-
Triethylamine (1.5 mmol)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of benzyl alcohol and triethylamine in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of this compound in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 min at 280 °C
-
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 amu
Visualizing Reaction Pathways and Workflows
To further elucidate the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Reaction of this compound.
Caption: Experimental workflow for synthesis and analysis.
A Comparative Guide to NMR Spectroscopic Characterization of Sulfonamides Derived from 2,6-Dimethylmorpholine-4-sulfonyl chloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,6-Dimethylmorpholine-4-sulfonyl chloride with common alternative reagents, p-toluenesulfonyl chloride and dansyl chloride, for the synthesis and subsequent NMR spectroscopic characterization of sulfonamide products. This objective analysis is supported by experimental data and detailed protocols to aid in reagent selection and product characterization in chemical synthesis and drug development.
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry. The characterization of these molecules, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy, is a crucial step in ensuring the purity and structural integrity of newly synthesized compounds. The choice of the sulfonylating agent can influence not only the reaction outcome but also the complexity of the resulting NMR spectra, impacting the ease and accuracy of product characterization. This guide focuses on this compound and provides a comparative analysis with two widely used alternatives: p-toluenesulfonyl chloride and dansyl chloride.
Reagent Overview and Performance Comparison
The selection of a sulfonylating agent is a critical step in the synthesis of sulfonamides. This choice impacts not only the reaction efficiency but also the ease of product purification and characterization. Below is a comparative overview of this compound and two commonly used alternatives, p-toluenesulfonyl chloride and dansyl chloride.
| Reagent | Structure | Key Features for NMR Characterization |
| This compound | ![]() | The cis-2,6-dimethylmorpholine moiety introduces distinct and well-resolved signals in both ¹H and ¹³C NMR spectra, which can serve as useful handles for structural confirmation. The methyl groups typically appear as a doublet in the ¹H NMR spectrum and a single peak in the ¹³C NMR spectrum, providing a clear indication of the presence of this fragment. The morpholine ring protons exhibit characteristic multiplets. |
| p-Toluenesulfonyl chloride (TsCl) | The tosyl group provides simple and easily identifiable signals: a singlet for the methyl protons around 2.4 ppm in the ¹H NMR spectrum and a corresponding methyl carbon signal around 21 ppm in the ¹³C NMR spectrum. The aromatic protons appear as two distinct doublets in the para-substituted ring, simplifying spectral interpretation. | |
| Dansyl chloride | The dansyl group introduces a characteristic set of aromatic signals in the downfield region of the ¹H NMR spectrum. The dimethylamino group gives rise to a sharp singlet in the upfield region. A key feature of dansyl derivatives is their fluorescence, which can be used for detection at low concentrations, though this is not an NMR-based property. |
NMR Data Comparison
The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for the parent amines/precursors and the resulting sulfonamide products. These values are indicative and can vary based on the solvent and the specific amine used in the reaction.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Morpholine/Aniline Protons | Methyl Protons | Aromatic Protons |
| cis-2,6-Dimethylmorpholine | 1.75 (m), 2.85 (m), 3.55 (m) | 1.10 (d) | - |
| N-Benzyl-2,6-dimethylmorpholine-4-sulfonamide (Predicted) | ~2.0-3.8 (m) | ~1.2 (d) | ~7.3 (m) |
| p-Toluidine | 3.58 (s, NH₂) | 2.20 (s) | 6.63 (d), 6.95 (d) |
| N-(p-tolyl)toluene-4-sulfonamide | - | 2.25 (s), 2.35 (s) | 7.0-7.7 (m) |
| Aniline | 3.75 (s, NH₂) | - | 6.7-7.2 (m) |
| N-Phenyl-5-(dimethylamino)naphthalene-1-sulfonamide | - | 2.85 (s) | 7.0-8.6 (m) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | Morpholine/Aniline Carbons | Methyl Carbons | Aromatic Carbons |
| cis-2,6-Dimethylmorpholine | 50.1 (C-N), 73.5 (C-O) | 19.2 | - |
| N-Benzyl-2,6-dimethylmorpholine-4-sulfonamide (Predicted) | ~50-55 (C-N), ~70-75 (C-O) | ~18-20 | ~127-138 |
| p-Toluidine | - | 20.9 | 115.8, 130.1, 130.2, 145.0 |
| N-(p-tolyl)toluene-4-sulfonamide | - | 20.8, 21.5 | ~120-145 |
| Aniline | - | - | 115.2, 118.6, 129.3, 146.7 |
| N-Phenyl-5-(dimethylamino)naphthalene-1-sulfonamide | - | 45.4 | ~115-152 |
Experimental Protocols
Detailed methodologies for the synthesis and NMR sample preparation are provided below.
Synthesis of N-Aryl-2,6-dimethylmorpholine-4-sulfonamide (General Procedure)
A solution of an appropriate primary amine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) is cooled to 0 °C. To this stirred solution, this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Synthesis of N-Aryl-p-toluenesulfonamide (General Procedure)
To a solution of an aromatic amine (1.0 mmol) in pyridine (5 mL) at 0 °C, p-toluenesulfonyl chloride (1.1 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 4-6 hours. After completion of the reaction, the mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure product.
Synthesis of N-Aryl-5-(dimethylamino)naphthalene-1-sulfonamide (General Procedure)
An aromatic amine (1.0 mmol) is dissolved in a mixture of acetone (10 mL) and water (5 mL). Sodium bicarbonate (2.0 mmol) is added, followed by the dropwise addition of a solution of dansyl chloride (1.0 mmol) in acetone (5 mL). The mixture is stirred at room temperature for 2-3 hours. The acetone is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude product, which is then purified by column chromatography.
NMR Sample Preparation
Approximately 10-20 mg of the purified sulfonamide is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent may depend on the solubility of the compound. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
Visualization of Experimental Workflow and Key Relationships
General Sulfonamide Synthesis Workflow
Caption: A generalized workflow for the synthesis and characterization of sulfonamides.
Comparison of NMR Spectral Features
Caption: A comparative illustration of the characteristic NMR signals derived from each sulfonylating agent.
Conclusion
The choice of sulfonylating agent for the synthesis of sulfonamides has a direct impact on the subsequent NMR spectroscopic analysis.
-
This compound offers the advantage of introducing a unique and readily identifiable spin system into the molecule, which can be beneficial for confirming the success of the reaction and for structural elucidation in complex molecules.
-
p-Toluenesulfonyl chloride is a cost-effective and widely used reagent that provides simple and clean NMR spectra, making it a good choice for routine synthesis and characterization.
-
Dansyl chloride is particularly useful when fluorescence properties are desired for detection and quantification, and its NMR signals, while more complex in the aromatic region, are still characteristic.
Ultimately, the selection of the most appropriate reagent will depend on the specific requirements of the research, including the complexity of the target molecule, the need for specific spectroscopic handles, and cost considerations. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis and robust characterization of sulfonamides.
A Comparative Analysis of 2,6-Dimethylmorpholine-4-sulfonyl Chloride as a Sulfonylating Agent
In the landscape of synthetic chemistry and drug discovery, the choice of a sulfonylating agent is pivotal for the efficient synthesis of sulfonamides and sulfonate esters, core functionalities in numerous therapeutic agents. This guide provides a comparative overview of 2,6-Dimethylmorpholine-4-sulfonyl chloride against other conventional sulfonylating agents, supported by established chemical principles and available data. This analysis is tailored for researchers, scientists, and professionals in drug development to facilitate informed decisions in synthetic design.
Introduction to this compound
This compound is a sulfamoyl chloride characterized by the presence of a sterically demanding 2,6-dimethylmorpholine moiety. The cis configuration of the two methyl groups is often the preferred isomer in the synthesis of biologically active compounds.[1][2] This structural feature is anticipated to significantly influence its reactivity and selectivity in sulfonylation reactions compared to less hindered, more commonly utilized agents. While direct comparative studies are limited, its performance can be inferred from general principles of steric hindrance and the reactivity of related sulfamoyl chlorides.
Comparative Data of Sulfonylating Agents
The selection of a suitable sulfonylating agent is often a balance between reactivity, selectivity, and the steric and electronic properties of both the substrate and the reagent. The following table summarizes key characteristics of this compound in comparison to standard sulfonylating agents. The reactivity of this compound is inferred based on the principle that increased steric bulk around the sulfonyl group decreases the rate of nucleophilic attack.[3]
| Property | This compound | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | Benzenesulfonyl Chloride (BsCl) |
| Molecular Weight ( g/mol ) | 213.68 | 190.65 | 114.55 | 176.62 |
| Structure | ||||
| Reactivity (Inferred) | Low to Moderate | Moderate | High | Moderate |
| Steric Hindrance | High | Moderate | Low | Low |
| Key Features | Introduces a bulky, substituted morpholine moiety; may offer unique solubility or biological properties. | Widely used for the introduction of the tosyl group, a good leaving group. | Highly reactive, small, and introduces a mesyl group, another good leaving group. | A standard reagent for introducing the benzenesulfonyl group. |
| Typical Applications | Synthesis of specialized sulfonamides where the dimethylmorpholine scaffold is desired for biological activity or to influence physicochemical properties. | Protection of amines and alcohols, formation of sulfonate esters as leaving groups. | Formation of mesylates as highly reactive leaving groups, synthesis of sulfonamides. | Synthesis of sulfonamides and sulfonate esters. |
Experimental Protocols
A general protocol for the synthesis of a sulfonamide using this compound with a primary or secondary amine is provided below. This protocol is based on standard sulfonylation procedures and may require optimization depending on the specific substrate.
General Procedure for the Sulfonylation of an Amine
Materials:
-
Amine (1.0 eq)
-
This compound (1.05 - 1.2 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Tertiary amine base (e.g., triethylamine or pyridine) (1.5 - 2.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and the tertiary amine base (1.5 - 2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.05 - 1.2 eq) in anhydrous DCM.
-
Add the solution of the sulfonyl chloride dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS). Due to the potential for high steric hindrance, longer reaction times or elevated temperatures may be necessary.[3]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to afford the desired sulfonamide.
Visualizing the Workflow and Selection Process
To aid in understanding the experimental process and the decision-making involved in selecting a sulfonylating agent, the following diagrams are provided.
Caption: A typical experimental workflow for a sulfonylation reaction.
Caption: Decision tree for selecting a sulfonylating agent based on steric and reactivity needs.
Conclusion
This compound represents a specialized sulfonylating agent. Its significant steric bulk, conferred by the 2,6-dimethylmorpholine substituent, is expected to result in lower reactivity compared to common, less hindered reagents like methanesulfonyl chloride and benzenesulfonyl chloride. This characteristic can be advantageous in scenarios requiring enhanced selectivity for a particular nucleophile in a multifunctional molecule. However, for general sulfonylation of unhindered primary and secondary amines, longer reaction times or more forcing conditions may be necessary. The choice to employ this reagent will largely be driven by the synthetic goal of incorporating the unique 2,6-dimethylmorpholine scaffold into the target molecule, a common strategy in the development of CNS-active compounds and other pharmaceuticals to modulate physicochemical and pharmacokinetic properties.[4][5] Further empirical studies are warranted to fully elucidate its reactivity profile and expand its application in organic synthesis.
References
- 1. cis-2,6-Dimethylmorpholine (10025-23-7) for sale [vulcanchem.com]
- 2. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 3. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PubChemLite - (2r,6s)-2,6-dimethylmorpholine-4-sulfonyl chloride (C6H12ClNO3S) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to 2,6-Dimethylmorpholine-4-sulfonyl Chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of reagents is paramount in the synthesis of novel chemical entities for drug discovery. Sulfonamides are a cornerstone of many therapeutic agents, and their synthesis often relies on the use of sulfonyl chlorides. This guide provides a comprehensive comparison of 2,6-Dimethylmorpholine-4-sulfonyl chloride with other common sulfonylating agents, offering insights into its advantages, supported by physicochemical data and a detailed experimental protocol for performance evaluation.
Introduction to this compound
This compound is a sulfonylating agent used in the synthesis of sulfonamides, particularly in the context of medicinal chemistry and drug discovery. The incorporation of the 2,6-dimethylmorpholine moiety can influence the physicochemical and pharmacological properties of the final compound. This guide explores the potential benefits of this reagent in comparison to more conventional sulfonyl chlorides like benzenesulfonyl chloride and p-toluenesulfonyl chloride.
Physicochemical Properties of Sulfonylating Agents
A comparison of the physicochemical properties of this compound with common alternatives provides a basis for understanding their relative reactivity and handling characteristics.
| Property | This compound | Benzenesulfonyl Chloride | p-Toluenesulfonyl Chloride (TsCl) |
| CAS Number | 919026-20-3[1] | 98-09-9 | 98-59-9 |
| Molecular Formula | C6H12ClNO3S[1] | C6H5ClO2S | C7H7ClO2S |
| Molecular Weight | 213.68 g/mol | 176.62 g/mol | 190.65 g/mol |
| Appearance | White to off-white powder[1] | Colorless liquid | White solid |
| Melting Point | 95-99 °C[1] | 14.5 °C | 67-69 °C |
| Boiling Point | Not available | 251-252 °C | 134 °C at 10 mmHg |
| Density | 1.32 g/cm³[1] | 1.384 g/mL | Not available |
| Solubility | Soluble in polar organic solvents, reacts with water[1] | Decomposes in water | Decomposes in water |
| Purity | >98%[1] | Typically >99% | Typically >98% |
Performance Comparison and Advantages
| Feature | This compound | Benzenesulfonyl Chloride / p-Toluenesulfonyl Chloride |
| Structural Diversity | Introduces a 2,6-dimethylmorpholine scaffold, which can enhance solubility and introduce favorable ADME properties. | Provides a simple aryl scaffold. |
| Steric Hindrance | The methyl groups provide steric bulk around the sulfonyl group. This can lead to increased selectivity in reactions with complex molecules possessing multiple nucleophilic sites. | Less sterically hindered, which may lead to lower selectivity in certain applications. |
| Reactivity | Reactivity may be moderated by the electron-donating nature of the morpholine nitrogen, potentially offering a more controlled reaction profile. | Generally high reactivity, which can sometimes lead to side reactions or the need for more stringent reaction conditions. |
| Applications | Ideal for creating focused libraries of sulfonamides where the morpholine moiety is a desired pharmacophore. | Widely used for general sulfonamide synthesis. |
Experimental Protocol for Comparative Analysis
To facilitate a direct comparison of sulfonylating agents, the following protocol for the parallel synthesis of a small sulfonamide library is provided. This allows for the evaluation of reagents under identical conditions.
Objective: To compare the reaction yield and purity of sulfonamides synthesized using this compound, benzenesulfonyl chloride, and p-toluenesulfonyl chloride with a diverse set of primary and secondary amines.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
p-Toluenesulfonyl chloride
-
A selection of primary and secondary amines (e.g., aniline, benzylamine, morpholine, piperidine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
96-well reaction block or individual reaction vials
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and developing system
-
High-Performance Liquid Chromatography (HPLC) for purity analysis
-
Mass Spectrometry (MS) for product confirmation
Procedure:
-
Preparation of Amine Stock Solutions: Prepare 0.2 M solutions of each amine in anhydrous DCM.
-
Preparation of Sulfonyl Chloride Stock Solutions: Prepare 0.2 M solutions of this compound, benzenesulfonyl chloride, and p-toluenesulfonyl chloride in anhydrous DCM.
-
Reaction Setup:
-
In a 96-well reaction block or individual vials, add 200 µL of each amine stock solution (0.04 mmol, 1.0 eq).
-
To each well/vial, add 6.7 µL of TEA (0.048 mmol, 1.2 eq).
-
Add 200 µL of the respective sulfonyl chloride stock solution (0.04 mmol, 1.0 eq) to the corresponding wells/vials.
-
-
Reaction: Seal the reaction block/vials and stir the mixtures at room temperature for 16 hours.
-
Work-up:
-
Quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well/vial.
-
Extract the aqueous layer with 2 x 400 µL of DCM.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Analysis:
-
Analyze the crude product yield and purity by HPLC.
-
Confirm the identity of the desired products by MS.
-
Visualizing the Workflow and Advantages
Diagram 1: General Sulfonylation Reaction Workflow
Caption: General workflow for the synthesis of sulfonamides.
Diagram 2: Advantage of Steric Hindrance in Parallel Synthesis
Caption: Steric hindrance can improve reaction selectivity.
Conclusion
This compound presents a valuable alternative to traditional sulfonylating agents, particularly in the context of drug discovery where structural diversity and modulation of physicochemical properties are crucial. The presence of the 2,6-dimethylmorpholine moiety can confer desirable pharmacokinetic characteristics to the resulting sulfonamides. Furthermore, the inherent steric hindrance of the reagent may offer advantages in terms of reaction selectivity with complex substrates. The provided experimental protocol offers a straightforward method for researchers to directly compare its performance against other sulfonyl chlorides, enabling an informed decision for their specific synthetic needs.
References
A Researcher's Guide to Assessing the Purity of 2,6-Dimethylmorpholine-4-sulfonyl Chloride
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2,6-Dimethylmorpholine-4-sulfonyl chloride, a key building block in the synthesis of various biologically active compounds. We will delve into detailed experimental protocols, present comparative data, and explore more stable alternatives to this reactive sulfonyl chloride.
Purity Assessment of this compound
The purity of this compound can be determined using a range of analytical methods. The choice of technique often depends on the available instrumentation, the nature of the expected impurities, and the desired level of accuracy. The most common impurities arise from the synthetic precursors, such as the trans-isomer of 2,6-dimethylmorpholine, and from degradation, primarily through hydrolysis to the corresponding sulfonic acid.[1][2][3]
Below is a summary of the most effective analytical techniques for purity assessment:
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Nuclear Magnetic Resonance | Detailed structural information, identification and quantification of impurities with distinct NMR signals. | Non-destructive, provides unambiguous structural data.[1] | Lower sensitivity for minor impurities, requires deuterated solvents. |
| GC-MS | Gas Chromatography-Mass Spectrometry | Separation of volatile components and their mass-to-charge ratio for identification. | High sensitivity and selectivity for volatile impurities.[1] | Potential for thermal degradation of the analyte, which can lead to inaccurate impurity profiles.[1][4] |
| LC-MS | Liquid Chromatography-Mass Spectrometry | Separation of non-volatile components and their mass-to-charge ratio for identification. | Suitable for non-volatile impurities and thermally sensitive compounds.[1] | Potential for in-source degradation, matrix effects can suppress ionization. |
| Melting Point | Physical Property | A sharp melting point range is indicative of high purity. | Simple, rapid, and inexpensive initial assessment of purity.[1] | Non-specific, impurities can sometimes form eutectic mixtures with sharp melting points. |
| Elemental Analysis | Elemental Composition | Determines the percentage of C, H, N, S, O, and Cl. | Provides fundamental confirmation of the empirical formula.[1] | Does not identify the nature of impurities, requires a highly purified sample for accurate results. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify and quantify the presence of the desired this compound and any organic impurities.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis:
-
Integrate the peaks corresponding to the protons of the 2,6-dimethylmorpholine moiety and compare them to the integration of any impurity peaks.
-
The purity can be calculated by comparing the integral of the product peaks to the sum of all integrals (product + impurities).
-
Look for characteristic peaks of potential impurities, such as the trans-isomer or the hydrolyzed sulfonic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C (use a lower temperature if degradation is suspected).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library. The relative peak areas can be used to estimate the purity.
To mitigate thermal degradation, derivatization to a more stable compound, such as an N,N-diethylsulfonamide, can be performed prior to GC-MS analysis.[4]
Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of this compound.
Comparison with Alternatives: Pentafluorophenyl (PFP) Sulfonate Esters
Sulfonyl chlorides are highly reactive, which can make them difficult to handle and store.[5] An increasingly popular and more stable alternative for the synthesis of sulfonamides are pentafluorophenyl (PFP) sulfonate esters.[5][6][7]
| Feature | This compound | Pentafluorophenyl (PFP) Sulfonate Esters |
| Reactivity | High, susceptible to hydrolysis. | Moderate, more stable to moisture and storage.[5][6] |
| Handling | Requires inert atmosphere and dry conditions. | Easier to handle, less sensitive to atmospheric moisture. |
| Synthesis of Sulfonamides | Typically fast and high-yielding with primary and secondary amines. | Effective for sulfonamide synthesis, often under mild conditions.[7] |
| Purity Assessment | Prone to degradation during analysis, complicating results.[1] | More stable during analysis, leading to more reliable purity data. |
Reaction Pathway: Sulfonamide Formation
Caption: General reaction pathway for the synthesis of sulfonamides from this compound.
Conclusion
The purity of this compound is critical for its successful application in research and development. A combination of analytical techniques, particularly NMR and chromatography, provides a comprehensive assessment of its purity. For applications where stability and ease of handling are major concerns, researchers should consider pentafluorophenyl (PFP) sulfonate esters as a viable and often superior alternative. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions regarding the quality control and application of this important synthetic reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 3. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 4. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Guide to the Reactivity of 2,6-Dimethylmorpholine-4-sulfonyl Chloride and Its Alternatives in Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic reactivity of 2,6-Dimethylmorpholine-4-sulfonyl chloride and structurally related sulfonyl chlorides. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide leverages data from studies on analogous compounds, namely N,N-Dimethylsulfamoyl chloride and Benzenesulfonyl chloride, to provide a framework for understanding its expected reactivity. This comparison is essential for researchers in drug development and organic synthesis, where the predictable reactivity of sulfonylating agents is crucial for the synthesis of sulfonamides and other key intermediates.
Introduction to Sulfonyl Chloride Reactivity
Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophiles widely employed in organic synthesis, most notably for the formation of sulfonamides through reaction with primary or secondary amines. The reactivity of a sulfonyl chloride is significantly influenced by the electronic and steric nature of the substituent 'R'. Electron-withdrawing groups tend to enhance the electrophilicity of the sulfur atom, thereby increasing the reaction rate, while sterically bulky groups can hinder the approach of nucleophiles, slowing the reaction.
This compound incorporates a morpholine ring, which is a common motif in medicinal chemistry. The nitrogen atom of the morpholine ring can influence the reactivity of the sulfonyl chloride group through its inductive and mesomeric effects. The two methyl groups at the 2 and 6 positions introduce steric bulk, which is also expected to modulate its reactivity compared to unsubstituted analogs.
Comparative Kinetic Data
| Compound | Reaction | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| Benzenesulfonyl chloride | Solvolysis | Water | 0 - 25 | Not explicitly stated, but pseudo-thermodynamic parameters derived from rate constants measured by conductance.[1][2] | [1][2] |
| p-Nitrobenzenesulfonyl chloride | Solvolysis | Various pure and binary solvents | 35.0 | Specific rates of solvolysis determined.[3] | [3] |
| N,N-Dimethylsulfamoyl chloride | Solvolysis | 32 solvents | Not specified | Appreciable sensitivity to solvent nucleophilicity and ionizing power, suggesting an Sₙ2 pathway.[4] | [4] |
| 4-Aminobenzenesulfonyl chloride | Hydrolysis | 20% aqueous dioxane (v/v) | 25.0 | k_obs = 0.64 ± 0.03 s⁻¹ (at pH 6.95) | [5] |
| 4-Dimethylaminobenzenesulfonyl chloride | Hydrolysis | pH 0 - 14.7 | Not specified | Reactivity is invariant over this pH range.[6][7] | [6][7] |
Note: The table summarizes available data for related compounds to provide a comparative context for the reactivity of this compound. The absence of a direct rate constant for Benzenesulfonyl chloride in the provided snippets is noted, though the studies focused on deriving other kinetic parameters from these rates.
Experimental Protocols
The kinetic analysis of sulfonyl chloride reactions is commonly performed using techniques that can monitor the progress of the reaction over time, such as conductimetry and spectrophotometry.
Conductimetric Method for Solvolysis Kinetics
This method is particularly suitable for solvolysis reactions where ions are produced, leading to a change in the electrical conductivity of the solution.[1][2]
Principle: The hydrolysis of a sulfonyl chloride in water produces sulfonic acid and hydrochloric acid, both of which are strong electrolytes. The increase in the concentration of these ions leads to a proportional increase in the conductivity of the solution. By measuring the change in conductivity over time, the rate of the reaction can be determined.
Typical Procedure:
-
A solution of the sulfonyl chloride is prepared in a suitable solvent (e.g., purified water).
-
The reaction is initiated by rapidly mixing the sulfonyl chloride solution with the reaction medium in a thermostated conductivity cell.
-
The conductivity of the solution is measured at regular time intervals until the reaction is complete.
-
The first-order rate constant (k) is then calculated from the conductivity data using the appropriate integrated rate law.
Spectrophotometric Method for Hydrolysis Kinetics
This method is employed when the reactants or products have a distinct UV-Vis absorbance that changes as the reaction progresses.[5]
Principle: The disappearance of the sulfonyl chloride or the appearance of a product can be monitored by measuring the change in absorbance at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species.
Typical Procedure:
-
The UV-Vis spectra of the reactant and expected products are recorded to identify a suitable analytical wavelength where the change in absorbance is significant.
-
A stock solution of the sulfonyl chloride is prepared in a non-reactive solvent (e.g., dioxane).
-
The reaction is initiated by injecting a small aliquot of the stock solution into a thermostated cuvette containing the reaction buffer.
-
The absorbance at the chosen wavelength is recorded at regular time intervals using a spectrophotometer, often equipped with a stopped-flow accessory for fast reactions.
-
The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to an exponential decay or rise function.
Visualizing Reaction Kinetics and Comparisons
To better understand the experimental process and the relationships between the compounds discussed, the following diagrams are provided.
Caption: General experimental workflow for a kinetic study of a sulfonyl chloride reaction.
Caption: Structural comparison and expected reactivity factors for the target and alternative sulfonyl chlorides.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 2,6-Dimethylmorpholine-4-sulfonyl Chloride and Its Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural details of synthetic intermediates is paramount. This guide provides a comprehensive spectroscopic comparison of 2,6-dimethylmorpholine-4-sulfonyl chloride and its representative N-aryl and N-alkyl sulfonamide derivatives. By presenting predicted and experimental data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this document serves as a valuable resource for characterization and quality control.
Introduction to Spectroscopic Analysis
Spectroscopic techniques are indispensable tools in modern chemistry, offering a non-destructive window into the molecular world. For a molecule like this compound, a key building block in medicinal chemistry, a thorough spectroscopic analysis is crucial for confirming its identity, purity, and for tracking its transformation into more complex derivatives. This guide focuses on the comparative analysis of the parent sulfonyl chloride and two common derivatives: N-phenyl-2,6-dimethylmorpholine-4-sulfonamide and N-ethyl-2,6-dimethylmorpholine-4-sulfonamide.
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for this compound and its derivatives. Due to the limited availability of experimental spectra for the parent sulfonyl chloride, the NMR and IR data presented are predicted based on computational models and comparison with analogous structures.
Table 1: ¹H NMR Spectroscopic Data (Predicted, in CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 3.80 - 3.95 (m, 2H, -CH-O-) |
| 3.30 - 3.45 (m, 2H, -CH₂-N-) | |
| 2.80 - 2.95 (m, 2H, -CH₂-N-) | |
| 1.25 - 1.35 (d, 6H, -CH₃) | |
| N-Phenyl-2,6-dimethylmorpholine-4-sulfonamide | 7.20 - 7.50 (m, 5H, Ar-H) |
| 6.80 (s, 1H, -SO₂NH-) | |
| 3.60 - 3.75 (m, 2H, -CH-O-) | |
| 2.90 - 3.10 (m, 2H, -CH₂-N-) | |
| 2.50 - 2.70 (m, 2H, -CH₂-N-) | |
| 1.15 - 1.25 (d, 6H, -CH₃) | |
| N-Ethyl-2,6-dimethylmorpholine-4-sulfonamide | 4.50 - 4.60 (t, 1H, -SO₂NH-) |
| 3.70 - 3.85 (m, 2H, -CH-O-) | |
| 3.10 - 3.25 (m, 2H, -CH₂-N-) | |
| 2.90 - 3.05 (m, 2H, -CH₂-N-) | |
| 2.60 - 2.75 (q, 2H, -NHCH₂CH₃) | |
| 1.20 - 1.30 (d, 6H, -CH₃) | |
| 1.10 - 1.20 (t, 3H, -NHCH₂CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted, in CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 72.5 (-CH-O) |
| 51.0 (-CH₂-N) | |
| 18.0 (-CH₃) | |
| N-Phenyl-2,6-dimethylmorpholine-4-sulfonamide | 138.0 (Ar-C) |
| 129.0 (Ar-CH) | |
| 125.0 (Ar-CH) | |
| 121.0 (Ar-CH) | |
| 71.0 (-CH-O) | |
| 48.0 (-CH₂-N) | |
| 18.5 (-CH₃) | |
| N-Ethyl-2,6-dimethylmorpholine-4-sulfonamide | 71.5 (-CH-O) |
| 48.5 (-CH₂-N) | |
| 38.0 (-NHCH₂CH₃) | |
| 18.0 (-CH₃) | |
| 15.0 (-NHCH₂CH₃) |
Table 3: IR Spectroscopic Data (Predicted, cm⁻¹)
| Compound | S=O Stretch | C-O Stretch | C-N Stretch | N-H Stretch |
| This compound | 1370, 1180 | 1100 | 1150 | - |
| N-Phenyl-2,6-dimethylmorpholine-4-sulfonamide | 1340, 1160 | 1105 | 1145 | 3250 |
| N-Ethyl-2,6-dimethylmorpholine-4-sulfonamide | 1330, 1155 | 1100 | 1140 | 3280 |
Table 4: Mass Spectrometry Data (Predicted m/z)
| Compound | [M+H]⁺ | Key Fragmentation Peaks |
| This compound | 214.03 | 114 (M-SO₂Cl), 99 (SO₂Cl) |
| N-Phenyl-2,6-dimethylmorpholine-4-sulfonamide | 271.12 | 114 (M-SO₂NHPh), 157 (SO₂NHPh) |
| N-Ethyl-2,6-dimethylmorpholine-4-sulfonamide | 223.11 | 114 (M-SO₂NHEt), 109 (SO₂NHEt) |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the synthesis and spectroscopic characterization of the title compounds.
Synthesis of this compound
To a stirred, cooled (0 °C) solution of 2,6-dimethylmorpholine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an inert solvent such as dichloromethane, sulfuryl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water, dilute HCl, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
General Synthesis of N-substituted 2,6-Dimethylmorpholine-4-sulfonamides
To a solution of this compound (1.0 eq.) in a suitable solvent like dichloromethane or tetrahydrofuran, the desired primary amine (e.g., aniline or ethylamine, 1.1 eq.) and a base (e.g., triethylamine or pyridine, 1.2 eq.) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC. After completion, the mixture is worked up by washing with water and brine. The organic layer is dried, and the solvent is evaporated to give the crude sulfonamide, which is then purified by column chromatography or recrystallization.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film on NaCl plates.
-
Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Visualizing Molecular Features and Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key molecular structure and the synthetic workflow.
Caption: Key structural components of the compared molecules.
cost-benefit analysis of 2,6-Dimethylmorpholine-4-sulfonyl chloride in synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical decision that can significantly impact the efficiency, cost, and overall success of a synthetic route. This guide provides a comprehensive cost-benefit analysis of 2,6-Dimethylmorpholine-4-sulfonyl chloride, objectively comparing its performance with common alternatives such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and benzenesulfonyl chloride. This analysis is supported by available experimental data to inform the selection of the most suitable reagent for specific synthetic applications.
Executive Summary
This compound is a specialized sulfonylating agent. While it is commercially available, its application in the broader chemical literature is not as widespread as that of more common reagents like TsCl and MsCl. The primary benefit of employing this reagent lies in the direct incorporation of the 2,6-dimethylmorpholine moiety into a target molecule, which can be advantageous in pharmaceutical and agrochemical research where this structural motif is of interest. However, a comprehensive cost-benefit analysis suggests that for general sulfonylation reactions, more established and cost-effective alternatives may be preferable, especially when the specific morpholine substructure is not a required pharmacophore.
Cost Analysis
The cost of sulfonylating agents is a significant factor in process development and large-scale synthesis. The following table provides a comparative cost analysis based on currently available market prices. It is important to note that prices can fluctuate and may vary based on supplier, purity, and quantity.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Price (USD/kg) (Approx.) |
| This compound | 919026-20-3 | 213.68 | ~$1200 (based on small quantity pricing) |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | $50 - $150 |
| Methanesulfonyl chloride (MsCl) | 124-63-0 | 114.55 | $100 - $200 |
| Benzenesulfonyl chloride | 98-09-9 | 176.62 | $70 - $180 |
Note: The price for this compound is an estimation based on small-scale supplier pricing (100.00 INR for an unspecified small quantity) and may be significantly different at a larger scale.[1] Prices for alternatives are averaged from multiple suppliers for bulk quantities.
From a purely cost perspective, this compound is significantly more expensive than the common alternatives. This higher cost necessitates a clear synthetic advantage or a specific requirement for the 2,6-dimethylmorpholine group to justify its use.
Performance and Reactivity Comparison
The performance of a sulfonylating agent is determined by factors such as reaction yield, reaction time, purity of the product, and ease of workup. While specific comparative experimental data for this compound is limited in publicly available literature, we can infer some performance characteristics based on the behavior of structurally similar compounds and general principles of sulfonylation reactions.
A study involving the closely related morpholine-4-sulfonyl chloride in Suzuki-Miyaura coupling reactions indicated that traditional phosphine ligands resulted in poor yields of the desired product.[2] This suggests that the steric bulk and electronic properties of the morpholine-based sulfonyl chloride may present challenges in certain transformations, potentially requiring specialized catalysts or reaction conditions to achieve high efficiency. The addition of dimethyl groups in the 2 and 6 positions would further increase steric hindrance, which could influence its reactivity, potentially making it more selective in some cases but also possibly more sluggish in others.
In contrast, TsCl, MsCl, and benzenesulfonyl chloride are well-characterized reagents with extensive literature documenting their reactivity and high yields in a wide range of sulfonylation reactions.
General Reactivity Trend:
In terms of electrophilicity of the sulfur atom, the general reactivity trend for common sulfonyl chlorides is:
MsCl > Benzenesulfonyl chloride ≈ TsCl
Alkanesulfonyl chlorides like MsCl are typically more reactive than arylsulfonyl chlorides due to the absence of resonance stabilization. Electron-donating groups on the aryl ring, such as the methyl group in TsCl, slightly decrease reactivity compared to the unsubstituted benzenesulfonyl chloride. The reactivity of this compound would be influenced by the electron-donating nature of the morpholine nitrogen, potentially reducing the electrophilicity of the sulfur center compared to simple alkyl or aryl sulfonyl chlorides.
Experimental Protocols
Detailed experimental protocols for sulfonamide synthesis using the alternative reagents are well-established. Below is a general protocol that can be adapted for most sulfonyl chlorides.
General Experimental Protocol for Sulfonamide Synthesis:
-
Dissolution: Dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.2-2.0 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.0-1.2 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Logical Workflow for Reagent Selection
The decision to use this compound or an alternative can be guided by the following logical workflow:
Caption: Logical workflow for selecting a sulfonylating agent.
Conclusion
This compound is a niche reagent with a significantly higher cost compared to common sulfonylating agents. Its primary advantage is the direct and efficient introduction of the 2,6-dimethylmorpholine functionality. However, the lack of extensive experimental data on its performance, coupled with potential reactivity challenges suggested by similar structures, indicates that its use should be carefully considered.
For general sulfonylation reactions where the specific morpholine substructure is not a prerequisite, p-toluenesulfonyl chloride, methanesulfonyl chloride, and benzenesulfonyl chloride offer a more cost-effective and well-documented alternative. The choice among these will depend on the specific reactivity requirements of the substrate and the desired electronic properties of the final product. Researchers and drug development professionals are advised to perform a thorough cost and performance evaluation based on their specific synthetic goals before selecting a sulfonylating agent.
References
Safety Operating Guide
Proper Disposal of 2,6-Dimethylmorpholine-4-sulfonyl Chloride: A Guide for Laboratory Professionals
Disclaimer: A complete Safety Data Sheet (SDS) for 2,6-Dimethylmorpholine-4-sulfonyl chloride (CAS No. 919026-20-3) was not publicly available through extensive searches. The following guidance is based on the general properties of sulfonyl chlorides and available data for structurally related compounds. It is imperative that a thorough risk assessment is conducted by qualified personnel before implementing any disposal protocol. This information is intended to supplement, not replace, institutional safety procedures and regulatory requirements.
Essential Safety and Handling Information
This compound is categorized as an irritant and should be handled with caution in a well-ventilated chemical fume hood.[1] Due to its nature as a sulfonyl chloride, it is expected to be moisture-sensitive and water-reactive. Contact with water will likely produce corrosive hydrochloric acid and the corresponding sulfonic acid. All personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and additional protective clothing as needed.
-
Respiratory Protection: Use in a chemical fume hood is essential to avoid inhalation of dust or vapors.[1]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste.
Disposal of Small, Residual Quantities (e.g., rinsing glassware)
For trace amounts of the compound, a neutralization procedure is recommended. This should be performed in a chemical fume hood.
-
Prepare a Neutralizing Solution: In a suitably large container, prepare a cold, stirred solution of a weak base, such as sodium bicarbonate or soda ash, in water.
-
Slow Addition: Carefully and slowly add the waste containing this compound to the basic solution. The reaction may be exothermic and produce gas.
-
Monitor pH: Ensure the solution remains basic throughout the addition. Add more base if necessary.
-
Complete Reaction: Allow the mixture to stir for several hours to ensure complete hydrolysis and neutralization.
-
Final Disposal: The resulting neutralized aqueous waste should be disposed of in accordance with local and institutional regulations for aqueous chemical waste.
Disposal of Bulk Quantities
Bulk quantities of this compound must be treated as hazardous waste. Do not attempt to neutralize large amounts.
-
Containerization: Ensure the compound is in a clearly labeled, sealed, and appropriate container. If the original container is compromised, transfer the waste to a new, compatible container.
-
Labeling: The waste container must be labeled with the full chemical name ("this compound"), CAS number (919026-20-3), and all relevant hazard warnings (e.g., "Corrosive," "Water-Reactive").
-
Segregation: Store the waste container in a designated, well-ventilated hazardous waste storage area, segregated from incompatible materials.
-
Professional Disposal: Arrange for collection and disposal by a licensed hazardous waste management company.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 919026-20-3 |
| Molecular Formula | C₆H₁₂ClNO₃S |
| Appearance | White to off-white powder |
| Melting Point | 95-99 °C |
| Solubility | Soluble in polar organic solvents; reacts with water. |
| Stability | Stable under recommended storage conditions; moisture-sensitive. |
| Known Hazards | Irritant.[1] |
Disposal Workflow
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for 2,6-Dimethylmorpholine-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,6-Dimethylmorpholine-4-sulfonyl chloride. Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risk. Given its chemical class as a sulfonyl chloride, this compound should be treated as corrosive, toxic, and highly reactive.
Immediate Safety and Handling Precautions
This compound is a corrosive and toxic substance that can cause severe burns and is potentially harmful if inhaled.[1] All handling must occur in a well-ventilated chemical fume hood.[2] The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, and inhalation.[3]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is required for all personnel handling this compound. The selection should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are the minimum requirement. A face shield should be worn over the goggles to provide an additional layer of protection against splashes.[4] |
| Skin Protection | Disposable Nitrile or Neoprene Gloves | Double-gloving is highly recommended.[4] Gloves should be changed frequently and immediately if contamination is suspected. |
| Chemical-Resistant Lab Coat or Gown | A disposable, long-sleeved gown with a closed front is required to prevent contamination of personal clothing.[4][5] | |
| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[4] | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement for handling small quantities in a fume hood. For larger quantities or in the event of a spill, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be necessary.[6] |
Experimental Workflow for Handling
The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Neutralization of Small, Residual Quantities:
For cleaning glassware or decontaminating small spills, a neutralization step is required. This should only be performed by trained personnel in a chemical fume hood.[2]
Methodology:
-
Preparation: In a suitably large container, prepare a cold solution of a weak base, such as 5% sodium bicarbonate or a dilute solution of sodium hydroxide. Place this container in an ice bath to manage the exothermic reaction.[2]
-
Slow Addition: With constant stirring, slowly and carefully add the residual sulfonyl chloride to the basic solution.[2] The reaction is exothermic and will release corrosive fumes. Do not add the base to the sulfonyl chloride.[2]
-
Monitoring: Monitor the pH of the solution to ensure it remains basic throughout the addition.
-
Final Disposal: Once the reaction is complete and the solution is neutralized, it can be disposed of in accordance with local regulations.[2]
Bulk Quantities and Contaminated Waste:
Bulk quantities of this compound and any contaminated materials (e.g., gloves, absorbent pads from spills) must be treated as hazardous waste.
Methodology:
-
Containment: In the event of a spill, evacuate the area and ensure proper ventilation.[7] Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[2] Do not use combustible materials like sawdust.[2]
-
Collection: Carefully collect the absorbed material and any other contaminated waste into a designated, properly labeled hazardous waste container.[7]
-
Disposal: The sealed container of hazardous waste must be disposed of through an approved waste disposal facility.[2] Do not mix with other waste streams.[2] Uncleaned containers should be treated as the product itself.[2]
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

